Chrysin 6-C-arabinoside 8-C-glucoside
Description
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNHGSHLAHPCG-VYUBKLCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Chrysin 6-C-arabinoside 8-C-glucoside: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chrysin 6-C-arabinoside 8-C-glucoside, a naturally occurring flavonoid glycoside. This document details its primary natural sources, methods for its extraction and quantification, and explores its known biological activities and associated signaling pathways. The information is presented to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified in a limited number of plant species, with the most significant sources being from the Scutellaria and Rheum genera.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reported Presence |
| Scutellaria baicalensis Georgi | Lamiaceae | Roots, Flowers | Yes[1][2][3] |
| Rheum palmatum L. | Polygonaceae | Roots | Yes[4][5] |
While the presence of this compound in these plants is confirmed, specific quantitative data on its concentration remains limited in publicly available literature. However, studies on the flavonoid profiles of Scutellaria species suggest that the content of chrysin and its various glycosides can differ significantly between the roots, stems, leaves, and flowers.[6] Some research indicates that the concentration of certain chrysin glycosides is highest in the flowers of S. baicalensis.[6] Further quantitative analysis is required to determine the exact concentrations of this compound in these plant materials.
Experimental Protocols: Extraction, Isolation, and Quantification
The extraction and analysis of C-glycosylflavones like this compound require specific methodologies to ensure efficient isolation and accurate quantification.
General Extraction of Flavonoids from Scutellaria baicalensis
A common approach for the extraction of flavonoids from S. baicalensis involves the use of organic solvents. The following is a generalized protocol based on established methods:
-
Sample Preparation: The plant material (e.g., dried roots or flowers) is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is typically extracted with a solvent such as methanol, ethanol, or a mixture of ethanol and water.[7] Ultrasound-assisted extraction (UAE) or reflux extraction can be employed to enhance the extraction efficiency.[7]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Isolation of this compound
The isolation of the target compound from the crude extract typically involves chromatographic techniques:
-
Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase such as silica gel or a C18 reversed-phase material.
-
Elution: A gradient elution is performed with a solvent system, for example, a mixture of chloroform, methanol, and water, to separate the different flavonoid components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Purification: Fractions containing the desired compound are pooled and may require further purification steps, such as preparative HPLC, to obtain the pure compound.
Quantification using UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of flavonoid glycosides.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for improved peak shape and ionization) and acetonitrile is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is standard for UPLC systems.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used. Negative mode is often preferred for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment ion generated by collision-induced dissociation). This highly selective detection method minimizes interference from other compounds in the matrix.
-
The workflow for the extraction and quantification of this compound is illustrated in the following diagram:
Biological Activities and Signaling Pathways
This compound has been shown to exhibit several biological activities, primarily as an inhibitor of α-glucosidase and a modulator of the TRPV1 channel, which is also linked to the inhibition of CGRP release.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in the digestion of carbohydrates. Its inhibition can delay the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. This compound has been identified as an inhibitor of α-glucosidase.[5]
The general mechanism of α-glucosidase inhibition by flavonoids involves binding to the active site or allosteric sites of the enzyme, leading to a conformational change that reduces its catalytic activity. While specific kinetic and molecular docking studies for this compound are not yet extensively detailed in the literature, research on similar flavonoids suggests that the number and position of hydroxyl groups, as well as the nature of the glycosidic linkages, play a crucial role in the inhibitory potency.
The proposed inhibitory mechanism is depicted in the following signaling pathway diagram:
TRPV1 Channel Modulation and CGRP Release Inhibition
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in pain sensation. This compound has been shown to inhibit the activation of the TRPV1 channel and, consequently, the release of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide involved in pain transmission and migraine pathophysiology.[4]
The activation of TRPV1 channels, for example by inflammatory mediators, leads to an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the sensory neuron and triggers the release of CGRP. By inhibiting the TRPV1 channel, this compound can prevent this signaling cascade.
The signaling pathway for TRPV1 modulation and CGRP release inhibition is as follows:
Potential Modulation of the Keap1/Nrf2/HO-1 Pathway
While direct studies on this compound are pending, research on the structurally similar chrysin-8-C-glucoside has demonstrated its ability to modulate the Keap1/Nrf2/HO-1 pathway.[6][8] This pathway is a key regulator of cellular antioxidant responses and is involved in mitigating oxidative stress and inflammation. It is plausible that this compound may exert similar effects.
The proposed mechanism involves the interaction of the compound with Keap1, which leads to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1).
Conclusion
This compound is a promising natural compound with identified sources in Scutellaria baicalensis and Rheum palmatum. Its biological activities as an α-glucosidase inhibitor and a modulator of the TRPV1/CGRP pathway suggest its potential for further investigation in the context of metabolic and pain-related disorders. This technical guide provides a foundation for researchers by summarizing the current knowledge on its natural occurrence, methodologies for its study, and its known biological targets. Further research is warranted to fully elucidate its quantitative distribution in nature, optimize its isolation, and comprehensively characterize its pharmacological properties and mechanisms of action.
References
- 1. Chemical Compositions of Scutellaria baicalensis Georgi. (Huangqin) Extracts and Their Effects on ACE2 Binding of SARS-CoV-2 Spike Protein, ACE2 Activity, and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin 6-C-glucoside 8-C-arabinoside | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C26H28O13 | CID 21722008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Chrysin C-Glycosides
Chrysin, a naturally occurring flavonoid found in sources like honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological properties.[1][2] These activities include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4][5] However, the therapeutic application of chrysin is significantly hampered by its low aqueous solubility, poor bioavailability, and rapid metabolism, which limit its systemic efficacy.[2][5][6][7]
To overcome these limitations, researchers have explored the synthesis of chrysin derivatives, with a particular focus on glycosylation.[6] Glycosides, particularly C-glycosides, often exhibit improved water solubility and metabolic stability, potentially leading to enhanced absorption and pharmacological activity.[6][8] This guide provides a detailed overview of the biological activities of chrysin C-glycosides, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Data on Biological Activities
The following tables summarize the key quantitative findings from studies on chrysin C-glycosides and their synthetic derivatives.
Table 1: Antioxidant Activity of Chrysin C-Glycosides and Derivatives
| Compound | Assay Type | Model System | Key Findings | Reference |
| Chrysin-8-C-glucoside (Compound 1 ) | ABTS Scavenging Assay | Chemical Assay | EC₅₀: 366.68 µM | [6] |
| Chrysin-8-C-glucoside hexa-acetate (Compound 1a ) | ABTS Scavenging Assay | Chemical Assay | Negligible activity | [6] |
| Chrysin-8-C-glucoside hexa-ethyl carbonate (Compound 1b ) | ABTS Scavenging Assay | Chemical Assay | Negligible activity | [6] |
| Chrysin-8-C-glucoside (Compound 1 ) | Intracellular ROS Production (DCF-DA) | LPS-stimulated THP-1 Macrophages | Significant ROS reduction at 100 µM | [6][9] |
| Chrysin-8-C-glucoside hexa-acetate (Compound 1a ) | Intracellular ROS Production (DCF-DA) | LPS-stimulated THP-1 Macrophages | Significant ROS reduction at 5 and 10 µM | [6][9] |
| Chrysin-8-C-glucoside hexa-ethyl carbonate (Compound 1b ) | Intracellular ROS Production (DCF-DA) | LPS-stimulated THP-1 Macrophages | Significant ROS reduction at 50 and 100 µM | [6][9] |
Note: While the parent C-glucoside showed direct radical scavenging activity, its acetylated and carbonated derivatives showed poor activity in chemical assays but potent intracellular antioxidant effects, suggesting a mechanism beyond direct scavenging.[6]
Table 2: Anti-inflammatory Activity of Chrysin C-Glycosides and Derivatives
| Compound | Target | Model System | Key Findings | Reference |
| Chrysin-8-C-glucoside (Compound 1 ) | TNF-α, IL-1β Production | LPS-stimulated THP-1 Macrophages | Concentration-dependent reduction (significant at 10, 50, 100 µM) | [9] |
| Chrysin-8-C-glucoside hexa-acetate (Compound 1a ) | TNF-α, IL-1β Production | LPS-stimulated THP-1 Macrophages | Potent, concentration-dependent reduction (significant at 1, 5, 10 µM) | [9] |
| Chrysin-8-C-glucoside hexa-ethyl carbonate (Compound 1b ) | TNF-α, IL-1β Production | LPS-stimulated THP-1 Macrophages | Concentration-dependent reduction (significant at 10, 50, 100 µM) | [9] |
| Chrysin-8-C-glucoside (Compound 1 ) | COX-2 Expression | LPS-stimulated THP-1 Macrophages | Significant reduction at 100 µM | [9] |
| Chrysin-8-C-glucoside hexa-acetate (Compound 1a ) | COX-2 Expression | LPS-stimulated THP-1 Macrophages | Significant reduction at 10 µM | [9] |
| Chrysin-8-C-glucoside hexa-ethyl carbonate (Compound 1b ) | COX-2 Expression | LPS-stimulated THP-1 Macrophages | Significant reduction at 100 µM | [9] |
Note: The hexa-acetate derivative (1a) consistently demonstrated the highest potency in reducing inflammatory markers, suggesting that derivatization can significantly enhance the anti-inflammatory effects of the parent C-glycoside.[9]
Signaling Pathways and Mechanism of Action
The primary mechanism underlying the antioxidant and anti-inflammatory effects of chrysin-8-C-glucoside and its derivatives involves the activation of the Keap1/Nrf2/HO-1 signaling pathway.[6][8][9]
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like chrysin C-glycosides, Keap1 is modified, leading to the dissociation of Nrf2.[9] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This induces the transcription of a battery of cytoprotective proteins, including heme-oxygenase 1 (HO-1) and other antioxidant enzymes, which collectively mitigate oxidative stress and inflammation.[8][9] Molecular docking studies suggest that these chrysin derivatives interact competitively with the Keap1-Nrf2 binding site, promoting Nrf2 release.[8][9]
References
- 1. jocpr.com [jocpr.com]
- 2. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on Chrysin 6-C-arabinoside 8-C-glucoside and the Broader Class of Chrysin C-Glycosides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature containing detailed experimental protocols, quantitative biological data, and specific signaling pathway analyses for Chrysin 6-C-arabinoside 8-C-glucoside (CAS 185145-33-9) is not publicly available at this time. This guide summarizes the existing information on this specific molecule and provides a broader overview of its parent compound, chrysin, and related chrysin C-glycosides to offer a foundational understanding and suggest potential avenues for research.
Introduction to this compound
This compound is a flavone C-glycoside, a class of natural products known for their diverse biological activities.[1] This particular compound has been identified and isolated from the roots of Scutellaria baicalensis (Baikal skullcap).[2] C-glycosides, where the sugar moiety is attached to the flavonoid core via a stable carbon-carbon bond, generally exhibit different pharmacokinetic profiles compared to their O-glycoside counterparts, often showing enhanced bioavailability.[3]
While detailed experimental data is scarce, commercial suppliers suggest that this compound may act as an α-glucosidase inhibitor, indicating potential applications in the research of type 2 diabetes.[4]
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 185145-33-9 | Internal Knowledge |
| Molecular Formula | C₂₆H₂₈O₁₃ | [1] |
| Molecular Weight | 548.49 g/mol | [4] |
| Appearance | Powder | Internal Knowledge |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
The Parent Compound: Chrysin and its Biological Activities
To understand the potential of this compound, it is essential to review the well-documented activities of its aglycone, chrysin (5,7-dihydroxyflavone). Chrysin is a natural flavonoid found in honey, propolis, and various plants.[3][5] It exhibits a wide range of pharmacological effects, although its clinical application is often limited by poor solubility and bioavailability.[3][5][6][7]
Key reported activities of chrysin include:
-
Antioxidant: Chrysin demonstrates free radical scavenging properties.[3][6][7]
-
Anti-inflammatory: It can modulate various inflammatory pathways.[3][5][7]
-
Anticancer: Chrysin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5]
-
Neuroprotective: It has shown potential in protecting neuronal cells from damage.[3][5]
Potential Therapeutic Targets and Mechanisms of Action
Based on information for related compounds and supplier data, the following are potential areas of investigation for this compound.
α-Glucosidase Inhibition
Several chemical suppliers claim that this compound is an α-glucosidase inhibitor.[2][4] α-glucosidase is an enzyme responsible for breaking down complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay glucose absorption and reduce postprandial blood glucose levels, a key strategy in managing type 2 diabetes.
Below is a generalized workflow for assessing α-glucosidase inhibitory activity, which could be adapted for studying this compound.
Experimental Protocols (Generalized for Chrysin C-Glycosides)
As specific protocols for this compound are unavailable, this section provides a generalized methodology for a key assay relevant to the broader class of chrysin derivatives.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (or other test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to be tested.
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 100 µL of α-glucosidase solution (1.0 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 25°C for 5 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is used as a positive control, and a blank with buffer instead of the enzyme is also included.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentrations.
Potential Signaling Pathways
While no signaling pathways have been elucidated for this compound, research on other chrysin derivatives provides clues to potential mechanisms. For example, derivatives of the related chrysin-8-C-glucoside have been shown to modulate the Keap1/Nrf2/HO-1 antioxidant pathway.
Hypothetical Modulation of the Keap1/Nrf2/HO-1 Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of inducers (like some flavonoids), Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, such as Heme Oxygenase-1 (HO-1).
Future Directions and Conclusion
This compound represents an understudied natural product with potential therapeutic relevance, particularly in the areas of metabolic disorders. The claims of its α-glucosidase inhibitory activity warrant experimental validation.
Recommendations for Future Research:
-
In Vitro Screening: Conduct comprehensive in vitro screening to confirm its α-glucosidase inhibitory activity and determine its IC₅₀ value.
-
Mechanism of Action Studies: Investigate the mode of enzyme inhibition (e.g., competitive, non-competitive).
-
Cell-Based Assays: Evaluate its effects on glucose uptake in relevant cell lines (e.g., adipocytes, muscle cells).
-
Broader Activity Profiling: Screen the compound against other relevant targets, such as those involved in inflammation and oxidative stress, based on the known activities of chrysin and its derivatives.
-
Pharmacokinetic Studies: If in vitro activity is confirmed, subsequent studies should focus on its absorption, distribution, metabolism, and excretion (ADME) profile.
References
- 1. This compound | 185145-33-9 | KHA14533 [biosynth.com]
- 2. Chrysin 6-C-glucoside 8-C-arabinoside | CAS:185145-34-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chrysin Derivative Landscape in Scutellaria baicalensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, quantification, and analysis of chrysin and its derivatives in Scutellaria baicalensis (Baikal skullcap). This plant is a cornerstone of traditional Chinese medicine, and its rich flavonoid content, particularly chrysin-derived compounds, is of significant interest for modern drug development due to a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3]
Quantitative Analysis of Chrysin and its Derivatives
Scutellaria baicalensis is a rich source of various flavonoids, with chrysin serving as a key precursor to other significant compounds.[4][5] The concentration of these derivatives can vary based on the part of the plant, cultivation area, and extraction methods.[6][7] The following tables summarize the quantitative data on chrysin and its key derivatives found in the roots and aerial parts of the plant.
Table 1: Quantitative Analysis of Major Flavonoids in Scutellaria baicalensis
| Compound | Plant Part | Concentration Range | Analytical Method | Reference |
| Chrysin | Roots | 0.107 mg/mL (in extract) - 0.23% of total flavonoids | HPLC | [6] |
| Baicalein | Roots | 0.603 mg/mL (in extract) - 1.214 mg/mL (in extract) | HPLC | [6] |
| Wogonin | Roots | 0.232 mg/mL (in extract) | HPLC | [6] |
| Baicalin | Roots | 1.214 mg/mL (in extract) - 10.63% of raw root | HPLC | [6][8] |
| Wogonoside | Roots | 0.704 mg/mL (in extract) | HPLC | [6] |
| Oroxylin A | Roots | 0.077 mg/mL (in extract) | HPLC | [6] |
| Scutellarin | Leaves | Varies significantly with UV-B radiation | LC-UV-ESI-Q/TOF/MS | [1] |
Experimental Protocols
The isolation and quantification of chrysin derivatives from Scutellaria baicalensis involve several key experimental procedures. The following sections detail the common methodologies employed.
Extraction of Flavonoids
A common method for extracting flavonoids from the dried roots of Scutellaria baicalensis involves solvent extraction.
Protocol: Ultrasonic-Assisted Solvent Extraction
-
Sample Preparation: The dried roots of Scutellaria baicalensis are powdered to a consistent particle size.
-
Solvent Selection: Methanol has been shown to be a highly effective solvent for extracting flavonoids from this plant.[6]
-
Extraction Process:
-
A known weight of the powdered root material is mixed with methanol in a specific solid-to-liquid ratio.
-
The mixture is subjected to ultrasonic extraction for a defined period (e.g., 30 minutes).[6]
-
The process is typically repeated multiple times to ensure maximum extraction efficiency.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude flavonoid extract.[9]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable technique for the simultaneous determination of multiple flavonoids in Scutellaria baicalensis extracts.[6][8][10]
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A C18 column is commonly employed for the separation of these flavonoids.[6][8]
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents:
-
Solvent A: An aqueous solution with a small percentage of an acid, such as 0.1% formic acid or 0.01% phosphoric acid, to improve peak shape.[6][8]
-
Solvent B: An organic solvent like methanol or acetonitrile.[8]
-
The gradient program involves a gradual increase in the proportion of Solvent B over the course of the run to elute compounds with increasing hydrophobicity.
-
-
Detection: The detector wavelength is set to a value where the flavonoids of interest exhibit strong absorbance, typically around 275-280 nm.[6][8]
-
Quantification: Standard solutions of purified chrysin, baicalein, wogonin, and their glycosides are used to create calibration curves. The concentration of each compound in the plant extract is then determined by comparing its peak area to the corresponding calibration curve.[6]
Visualizing Key Processes
The following diagrams illustrate the biosynthetic pathway of chrysin and its derivatives, as well as a typical experimental workflow for their analysis.
Caption: Biosynthetic pathway of chrysin and its major derivatives in Scutellaria baicalensis.
Caption: A typical experimental workflow for the extraction and analysis of chrysin derivatives.
Pharmacological Significance and Signaling Pathways
Chrysin and its derivatives from Scutellaria baicalensis exhibit a broad spectrum of pharmacological activities.[3][11] These compounds are known to interact with various cellular signaling pathways, contributing to their therapeutic effects.
Key Pharmacological Activities:
-
Anti-inflammatory Effects: Flavonoids from S. baicalensis can inhibit the production of pro-inflammatory mediators. For instance, some compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][9]
-
Antioxidant Activity: These compounds are potent antioxidants, capable of scavenging free radicals.[9][12]
-
Anticancer Activity: Baicalin and baicalein have demonstrated anticancer properties by targeting various signaling pathways involved in apoptosis, autophagy, and the cell cycle.[12] Baicalin and scutellarin have been identified as proteasome inhibitors, specifically targeting chymotrypsin-like activity, which can induce apoptosis in tumor cells.[13]
-
Neuroprotective Effects: Several flavonoids from this plant have shown neuroprotective properties.[14]
The diagram below illustrates a simplified representation of how these flavonoids may exert their anti-inflammatory effects.
Caption: Simplified signaling pathway for the anti-inflammatory action of chrysin derivatives.
This technical guide provides a foundational understanding of the chrysin derivatives present in Scutellaria baicalensis. The presented data, protocols, and diagrams offer valuable resources for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific mechanisms of action and clinical applications of these promising compounds is warranted.
References
- 1. Simultaneous Quantitative and Qualitative Analysis of Flavonoids from Ultraviolet-B Radiation in Leaves and Roots of Scutellaria baicalensis Georgi Using LC-UV-ESI-Q/TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Anti-Inflammatory and Antioxidant Constituents from Scutellaria baicalensis Using LC-MS Coupled with a Bioassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacological effects of flavonoids from Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baicalin and scutellarin are proteasome inhibitors that specifically target chymotrypsin-like catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactivity of Chrysin Glycosides: A Review of Current Research and Future Directions
A notable gap in the current scientific literature exists regarding the specific bioactivity of chrysin diglycosides. Extensive research has focused on the parent flavonoid, chrysin, and its various mono-glycoside and other derivatives, driven by the need to overcome its poor bioavailability. This review consolidates the existing knowledge on chrysin and its more extensively studied glycosides, providing a foundational understanding for the anticipated future investigation of chrysin diglycosides.
Chrysin (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and several plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] However, its therapeutic potential is significantly hindered by low aqueous solubility and poor bioavailability.[1][4] Glycosylation, the attachment of sugar moieties, is a common strategy to enhance the solubility and pharmacokinetic profile of flavonoids. While research into chrysin mono-glycosides has shown promising results, the exploration of chrysin diglycosides remains a nascent field. This technical guide will summarize the known bioactivities of chrysin and its derivatives, detail relevant experimental protocols, and outline the key signaling pathways involved, thereby creating a predictive framework for the study of chrysin diglycosides.
Comparative Bioactivity of Chrysin and its Derivatives
To provide a clear overview of the structure-activity relationships of chrysin and its modified forms, the following tables summarize the quantitative data from various bioactivity studies. The data highlights how different chemical modifications influence the therapeutic efficacy of the chrysin scaffold.
Table 1: Anticancer Activity of Chrysin Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chrysin | HepG2 (Liver Cancer) | MTT | 74.97 | [5] |
| 7-O-Myristoyl chrysin | HepG2 (Liver Cancer) | MTT | 14.79 | [5] |
| Chrysin-L-isoleucine conjugate | MGC-803 (Gastric Cancer) | MTT | 24.5 | [5] |
| Chrysin-de-allyl PAC-1 hybrid (7a) | MDA-MB-231 (Breast Cancer) | MTT | 5.98 | [5] |
| Chrysin-de-allyl PAC-1 hybrid (7b) | MDA-MB-231 (Breast Cancer) | MTT | 9.40 | [5] |
| Chrysin-spirooxindole carbamate (27) | HepG2 (Liver Cancer) | MTT | 2.50 | [1] |
| Bis-substituted chrysin-triazole (12) | HeLa (Cervical Cancer) | NCI-60 panel | 0.733 | [5] |
| Chrysin derivative (3e) | MDA-MB-231 (Breast Cancer) | MTT | 3.3 | [6] |
| Chrysin derivative (3e) | MCF-7 (Breast Cancer) | MTT | 4.2 | [6] |
Table 2: Anti-inflammatory and Antioxidant Activities of Chrysin Derivatives
| Compound | Model | Bioactivity | Key Findings | Reference |
| Chrysin | LPS-stimulated THP-1 macrophages | Anti-inflammatory | Suppressed TNF-α, IL-1β, and COX-2 expression. | [7] |
| Chrysin-8-C-glucoside (1) | LPS-stimulated THP-1 macrophages | Antioxidant, Anti-inflammatory | Reduced ROS production and pro-inflammatory mediators. | [7] |
| Chrysin-8-C-glucoside hexa-acetate (1a) | LPS-stimulated THP-1 macrophages | Antioxidant, Anti-inflammatory | Strongest antioxidant and anti-inflammatory activity among tested glucosides. | [7] |
| Chrysin-8-C-glucoside hexa-ethyl carbonate (1b) | LPS-stimulated THP-1 macrophages | Antioxidant, Anti-inflammatory | Reduced ROS production and pro-inflammatory mediators. | [7] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of chrysin and its derivatives. These protocols are foundational for assessing the bioactivity of novel compounds, including chrysin diglycosides.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., chrysin derivatives) and a vehicle control (e.g., DMSO) for a specified period, typically 24 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Culture and Treatment: Cells, such as THP-1 macrophages, are cultured and pre-treated with the test compounds for a specified time.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a stimulating agent, such as lipopolysaccharide (LPS), for a defined period.
-
DCFH-DA Staining: The cells are then incubated with DCFH-DA (typically at 10 µM) in the dark for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Nrf2, HO-1, COX-2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The biological activities of chrysin and its derivatives are mediated through the modulation of various signaling pathways. Understanding these pathways is critical for predicting the mechanisms of action of novel chrysin diglycosides.
Keap1/Nrf2/HO-1 Antioxidant Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Chrysin and its glycosides have been shown to activate this pathway.[7]
Caption: Activation of the Keap1/Nrf2/HO-1 pathway by chrysin glycosides.
NF-κB Inflammatory Pathway
The NF-κB pathway is a key regulator of inflammation. Chrysin has been shown to inhibit this pathway, leading to its anti-inflammatory effects.[8]
References
- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Cardiovascular Protective Effects of Chrysin: A Narrative Review on Experimental Researches - PMC [pmc.ncbi.nlm.nih.gov]
Chrysin 6-C-arabinoside 8-C-glucoside: An Investigative Guide on its Postulated Role as a TRPV1 Channel Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information presented in this technical guide is based on currently available data. It is critical to note that the role of Chrysin 6-C-arabinoside 8-C-glucoside as a Transient Receptor Potential Vanilloid 1 (TRPV1) channel inhibitor is not well-established in peer-reviewed scientific literature. Information regarding its activity is conflicting, with some commercial suppliers identifying it as an α-glucosidase inhibitor. A structural isomer, Chrysin 6-C-glucoside 8-C-arabinoside, has been marketed as a TRPV1 inhibitor, but this claim also lacks substantiation in primary scientific publications. This document, therefore, provides a broader technical context for investigating flavonoids as potential TRPV1 inhibitors, using the postulated activity of this specific compound as a framework.
Executive Summary
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-validated target in pain and inflammation research. Its activation on sensory neurons leads to the sensation of pain and the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP). Consequently, inhibitors of the TRPV1 channel are of significant interest for the development of novel analgesics. Flavonoids, a class of natural products, have been explored for their diverse pharmacological activities, including the modulation of ion channels. This guide explores the potential, though currently unverified, role of the flavonoid C-diglycoside, this compound, as a TRPV1 inhibitor. We present generalized experimental protocols to assess such activity, detail the relevant signaling pathways, and provide a framework for the systematic evaluation of similar compounds.
The TRPV1 Channel: A Key Nociceptive Transducer
TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent chemical compounds like capsaicin from chili peppers.
Signaling Pathway upon Activation
Activation of the TRPV1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron. This depolarization can trigger an action potential that travels to the central nervous system, perceived as pain. The influx of Ca²⁺ also acts as a second messenger, initiating downstream signaling cascades. A critical consequence of TRPV1 activation in trigeminal sensory neurons is the release of neuropeptides, most notably CGRP and Substance P, from nerve terminals. These neuropeptides are potent vasodilators and contribute to neurogenic inflammation, a key component in the pathophysiology of conditions like migraine.
Introduction: The Role of Alpha-Glucosidase Inhibition in Diabetes Management
An In-depth Technical Guide to the Alpha-Glucosidase Inhibitory Activity of Chrysin and Its Derivatives
Type 2 Diabetes Mellitus (T2DM) is a pervasive metabolic disorder characterized by chronic hyperglycemia. A key strategy in managing T2DM is to control postprandial hyperglycemia, the sharp increase in blood glucose levels following a meal. Alpha-glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in this process by breaking down complex carbohydrates into absorbable monosaccharides like glucose.
Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby mitigating the postprandial glycemic spike. While synthetic inhibitors like acarbose are clinically used, they are often associated with gastrointestinal side effects. This has spurred research into naturally occurring compounds, such as flavonoids, as alternative and potentially safer α-glucosidase inhibitors. Chrysin (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various plants, has emerged as a promising scaffold for the development of potent α-glucosidase inhibitors.[1][2] This guide provides a comprehensive technical overview of the research into chrysin and its derivatives as α-glucosidase inhibitors, focusing on quantitative data, mechanistic insights, and experimental protocols for researchers and drug development professionals.
Quantitative Inhibitory Activity of Chrysin and Its Derivatives
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.
Inhibitory Potency of Chrysin
In vitro studies have demonstrated that chrysin is a reversible inhibitor of α-glucosidase.[3][4] However, there are conflicting reports in the literature regarding its efficacy. While most studies confirm its inhibitory action, at least one in vivo study suggested that chrysin's antihyperglycemic effect is not mediated by α-glucosidase inhibition but possibly through other mechanisms like the inhibition of glucose transporters.[5] This discrepancy highlights the need for further investigation, potentially focusing on differences in experimental conditions or the poor bioavailability of chrysin.[2]
Table 1: Alpha-Glucosidase Inhibitory Activity of Chrysin and Standard Inhibitors
| Compound | IC50 Value | Source Enzyme | Notes |
|---|---|---|---|
| Chrysin | 26.45 ± 1.41 µM | Saccharomyces cerevisiae | Reversible, mixed-type inhibitor.[3][4] |
| Acarbose | 658.26 ± 11.48 µM | Not Specified | Positive control for comparison.[6] |
| Acarbose | 640.57 ± 5.13 µM | Not Specified | Positive control for comparison.[7] |
Enhanced Potency of Chrysin Derivatives
The chrysin scaffold has been extensively modified to improve its inhibitory activity. Synthetic strategies involving alkylation, bromination, and conjugation with other bioactive molecules have yielded derivatives with significantly enhanced potency, often orders of magnitude greater than both the parent chrysin molecule and the clinical drug acarbose.[2][6][8]
Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Chrysin Derivatives
| Derivative Class | Compound ID | IC50 Value (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Alkylated/Brominated | 2f | 0.08 | Competitive | [8] |
| Alkylated/Brominated | 4 | 2.97 | Mixed | [8] |
| Alkylated/Brominated | 2j | 3.47 | Mixed | [8] |
| Flavonoid Hybrid | 4 | 15.71 ± 0.21 | Reversible, Mixed | [6] |
| 1-DNJ Conjugate | 6 | 0.51 ± 0.02 | Reversible, Mixed |[2] |
(Note: 1-DNJ refers to 1-deoxynojirimycin, another known α-glucosidase inhibitor)
Mechanism of Inhibition
Understanding the mechanism by which chrysin and its derivatives inhibit α-glucosidase is critical for rational drug design. Studies have employed enzyme kinetics, spectroscopy, and computational modeling to elucidate these interactions.
Enzyme Kinetics
Enzyme kinetic studies are used to determine the mode of inhibition. The results indicate that chrysin and many of its most potent derivatives act as reversible inhibitors.[3][6]
-
Mixed-Type Inhibition: Chrysin itself, along with several derivatives, exhibits a mixed-type inhibitory pattern.[2][3][6][8] This indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site distinct from the active site.
-
Competitive Inhibition: Some derivatives, such as compound 2f, display competitive inhibition, suggesting they bind directly to the active site of the enzyme, competing with the natural substrate.[8]
Caption: Kinetic models for competitive and mixed-type inhibition of α-glucosidase.
Biophysical Interactions and Conformational Changes
Spectroscopic techniques have revealed that chrysin can directly interact with the α-glucosidase enzyme.
-
Fluorescence Quenching: Chrysin quenches the intrinsic fluorescence of α-glucosidase, which arises from amino acid residues like tryptophan and tyrosine. This quenching is typically static, indicating the formation of a stable ground-state complex between the inhibitor and the enzyme.[2][3][4]
-
Structural Alterations: Analysis using Fourier Transform Infrared (FT-IR) and Circular Dichroism (CD) spectroscopy shows that the binding of chrysin induces changes in the secondary structure and microenvironment of the α-glucosidase protein.[3][4]
Molecular docking and dynamics simulations corroborate these findings, predicting that chrysin binds to amino acid residues within the enzyme, leading to a more stable inhibitor-enzyme complex and a decrease in catalytic activity.[3][9]
Structure-Activity Relationship (SAR)
The development of potent chrysin derivatives has been guided by understanding the relationship between chemical structure and inhibitory activity.
-
Hydroxyl Groups: The 5,7-dihydroxy arrangement on the A-ring of the chrysin scaffold is a foundational feature.
-
Bromination: The introduction of bromine atoms to the flavonoid structure has been shown to be a beneficial modification for enhancing anti-α-glucosidase activity.[6]
-
Alkylation/Side Chains: Adding alkyl chains at specific positions can dramatically increase potency. For example, the derivative 2f, with an IC50 of 0.08 µM, features such a modification.[8]
-
Conjugation: Linking the chrysin scaffold to other known inhibitors, such as 1-deoxynojirimycin, can create hybrid molecules with synergistic effects and superior inhibitory activity, as seen with compound 6 (IC50 = 0.51 µM).[2] This strategy can improve binding affinity by engaging with multiple sites on the enzyme.
Caption: Key structural modifications to the chrysin scaffold that enhance inhibitory potency.
Detailed Experimental Protocols
The following section details a generalized protocol for assessing the in vitro α-glucosidase inhibitory activity, based on common methodologies cited in the literature.[10]
Materials and Reagents
-
Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20).
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Buffer: Phosphate buffer (e.g., 50-100 mM, pH 6.8).
-
Inhibitor: Chrysin, chrysin derivatives, or test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Acarbose.
-
Stop Solution: Sodium carbonate (Na2CO3), typically 0.1 M or 1 M.
-
Equipment: 96-well microplate reader, incubator (37°C).
Assay Procedure
The assay measures the amount of p-nitrophenol released from the substrate pNPG, which can be quantified spectrophotometrically at 405 nm.
-
Preparation: Prepare stock solutions of the enzyme, substrate, test compounds, and acarbose in the phosphate buffer. Serial dilutions of the test compounds are made to determine the IC50 value.
-
Reaction Mixture: In a 96-well plate, add the components in the following order:
-
50 µL of phosphate buffer.
-
10 µL of the test compound solution (at various concentrations).
-
20 µL of α-glucosidase solution (e.g., 1 U/mL).
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiation: Add 20 µL of the pNPG substrate solution (e.g., 1-5 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period, typically 20-30 minutes.
-
Termination: Stop the reaction by adding 50-100 µL of the Na2CO3 stop solution.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Controls:
-
Blank (100% Inhibition): Contains all reagents except the enzyme.
-
Negative Control (0% Inhibition): Contains all reagents except the test inhibitor (replace with solvent).
-
Positive Control: Contains acarbose instead of the test compound.
-
Data Analysis
The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the well with the test compound.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Standard workflow for the in vitro α-glucosidase colorimetric inhibition assay.
In Vivo and Preclinical Evidence
While in vitro assays are essential for initial screening, in vivo studies are necessary to confirm therapeutic potential. Studies in diabetic animal models (e.g., db/db mice) have shown that administration of chrysin can lead to a reduction in fasting blood glucose and an improvement in insulin resistance.[11][12] However, a significant challenge for the clinical translation of chrysin is its low oral bioavailability due to poor aqueous solubility and rapid metabolism.[1][2]
To overcome this, novel delivery systems such as chrysin-loaded phytosomes have been developed. These nanoformulations enhance bioavailability and have demonstrated significantly greater antidiabetic performance compared to free chrysin in animal models.[11][12] These findings suggest that formulation strategies are as important as structural modifications for realizing the therapeutic potential of chrysin-based compounds.
Conclusion and Future Directions
Chrysin represents a valuable natural scaffold for the design and synthesis of potent α-glucosidase inhibitors. The parent molecule exhibits moderate inhibitory activity, but its derivatives have achieved exceptional, sub-micromolar potency that far exceeds the current clinical standard, acarbose. Mechanistic studies confirm a direct, reversible interaction with the α-glucosidase enzyme, often through a mixed-type inhibition model.
Future research should focus on:
-
Optimizing SAR: Further exploration of the chrysin scaffold to design derivatives with even greater potency and selectivity.
-
Resolving Mechanistic Discrepancies: Clarifying the conflicting reports on chrysin's in vivo mechanism of action.
-
Improving Bioavailability: Advancing formulation and delivery technologies, such as phytosomes and other nanoparticle systems, to overcome the pharmacokinetic limitations of chrysin and its derivatives.
-
Clinical Translation: Moving the most promising lead compounds and formulations into rigorous preclinical toxicology and subsequent clinical trials to validate their safety and efficacy in humans.
By integrating synthetic chemistry, enzymology, and advanced formulation science, chrysin-based compounds hold significant promise as a new generation of therapeutics for the management of Type 2 Diabetes Mellitus.
References
- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitory mechanism of chrysin and diosmetin to α-glucosidase: insights from kinetics, multispectroscopy and molecular docking investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chrysin Induces Antidiabetic, Antidyslipidemic and Anti-Inflammatory Effects in Athymic Nude Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. A new series of chrysin derivatives as potent non-saccharide ⍺-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inhibitory-mechanism-of-chrysin-and-diosmetin-to-glucosidase-insights-from-kinetics-multispectroscopy-and-molecular-docking-investigations - Ask this paper | Bohrium [bohrium.com]
- 10. α-Glucosidase inhibition assay [bio-protocol.org]
- 11. The Effect of Chrysin-Loaded Phytosomes on Insulin Resistance and Blood Sugar Control in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Chrysin C-Glycosides from Plant Extracts
Introduction
Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in various plants, honey, and propolis, known for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] However, its clinical application is often limited by poor aqueous solubility and low bioavailability.[1][2] Chrysin C-glycosides, where a sugar moiety is attached to the chrysin backbone via a stable carbon-carbon bond, often exhibit improved solubility and absorption capabilities, making them promising candidates for drug development.[3][4] Unlike O-glycosides, C-glycosidic bonds are resistant to enzymatic hydrolysis in the gastrointestinal tract, potentially enhancing their in vivo efficacy.[4]
This document provides detailed protocols for the extraction, isolation, and purification of chrysin C-glycosides from plant materials. It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Application Notes
Plant Sources and Extraction Strategies
Chrysin C-glycosides are less common than their O-glycoside counterparts but have been identified in several plant species. The selection of the plant source is a critical first step. The extraction process aims to efficiently remove these compounds from the plant matrix while minimizing degradation.
-
Common Plant Sources: Various plant families are known to produce chrysin and its glycosides. Specific examples of chrysin C-glycoside sources are listed in Table 1.
-
Extraction Solvents: The choice of solvent is crucial for maximizing yield. Due to the polar nature of glycosides, polar solvents are typically employed.
-
Extraction Methods:
-
Maceration: Soaking the plant material in a solvent for an extended period (e.g., 24 hours) is a simple and common method.[5]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[7]
-
Purification Methodologies
Crude plant extracts contain a complex mixture of metabolites. A multi-step purification strategy is necessary to isolate chrysin C-glycosides to a high degree of purity.
-
Macroporous Resin Chromatography: This is an excellent initial step for purifying crude extracts. Resins like AB-8 can effectively adsorb flavonoids, which are then eluted with an ethanol gradient, removing sugars, salts, and other highly polar impurities.[8]
-
Silica Gel Column Chromatography: A traditional and effective method for separating compounds based on polarity. Elution is typically performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol.[9]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample. It is particularly well-suited for separating polar compounds like flavonoid glycosides.[8][10][11] The selection of a suitable two-phase solvent system is critical for successful separation.[10]
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): This is often the final polishing step to achieve high purity (>95%).[7][8] Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile/methanol and water, often with a small amount of acid (e.g., formic or trifluoroacetic acid) to improve peak shape.[8]
Structural Elucidation and Characterization
Once purified, the chemical structure of the isolated compounds must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compounds.[4]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which helps in identifying the aglycone and sugar moieties.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously determining the complete structure, including the type of sugar, the position of the glycosidic linkage on the chrysin core, and the stereochemistry.[4][12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule.[13][14]
Data Presentation
Table 1: Examples of Plant Sources for Chrysin C-Glycosides
| Plant Species | Family | Isolated Chrysin C-Glycoside(s) | Reference(s) |
| Sarcotheca griffithii | Oxalidaceae | Chrysin 6-C-(2''-O-α-L-rhamnopyranosyl)-β-D-glucopyranoside and other derivatives. | [12] |
| Morus rosei | Moraceae | 8-C-β-D-glucopyranosylchrysin. | [4] |
| Scutellaria baicalensis | Lamiaceae | Chrysin 6-C-glucoside 8-C-arabinoside. | [15] |
| Ficus microcarpa | Moraceae | General flavone C-glycosides (orientin, isovitexin, etc.). While not chrysin-specific, the methodology is highly relevant. | [8] |
Table 2: Comparative Parameters for Chromatographic Purification of Flavonoid Glycosides
| Technique | Stationary Phase / System | Mobile Phase / Eluent | Typical Purity Achieved | Reference(s) |
| MPLC | Macroporous Resin (AB-8) | Water followed by a gradient of Ethanol (e.g., 30%, 60%, 95%) | Pre-purification step | [8] |
| HSCCC | Two-phase liquid system | Example: Ethyl acetate-n-butanol-water (1:6:7, v/v/v) | >95% for target compounds | [10] |
| HSCCC | Two-phase liquid system | Example: n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) | >95% for target compounds | [11] |
| Prep-HPLC | Reversed-Phase C18 | Gradient of Acetonitrile and Water (with 0.1% acid) | >97% | [8] |
Experimental Protocols
Protocol 1: General Extraction and Pre-purification
This protocol describes a general method for extracting and concentrating flavonoid glycosides from dried plant material.
-
Plant Material Preparation:
-
Dry the plant material (e.g., leaves) at a moderate temperature (40-50°C) to prevent degradation of thermolabile compounds.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate 1 kg of the powdered plant material in 10 L of 70% ethanol at room temperature for 24 hours with occasional stirring.[5]
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.
-
-
Pre-purification with Macroporous Resin:
-
Dissolve the crude extract in a minimal amount of water.
-
Load the aqueous solution onto a pre-conditioned AB-8 macroporous resin column.[8]
-
Wash the column with 2-3 column volumes (CV) of deionized water to remove highly polar impurities like sugars and salts.
-
Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30% EtOH, 60% EtOH, 95% EtOH).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions rich in the target glycosides.
-
Combine and concentrate the flavonoid-rich fractions for further purification.
-
Protocol 2: Isolation by High-Speed Counter-Current Chromatography (HSCCC)
This protocol outlines the purification of a pre-purified extract using HSCCC. The choice of solvent system is crucial and must be optimized for the specific target compounds.
-
Solvent System Selection:
-
Select a suitable two-phase solvent system. A common system for flavonoid glycosides is ethyl acetate-n-butanol-water (e.g., ratios of 1:6:7 or similar).[10]
-
Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate. Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC Instrument Preparation:
-
Fill the entire HSCCC column with the stationary phase (typically the upper phase).
-
Set the apparatus to rotate at the desired speed (e.g., 850 rpm).[10]
-
-
Separation:
-
Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.0-2.0 mL/min).[10]
-
Once hydrodynamic equilibrium is reached (mobile phase emerges from the column outlet), dissolve the dried extract from Protocol 1 in a minimal volume of the solvent system (e.g., equal parts of upper and lower phase) and inject it into the column through the sample loop.[10]
-
Continuously monitor the effluent with a UV detector (e.g., at 254 nm or 310 nm).[10][13]
-
Collect fractions based on the resulting chromatogram.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by HPLC to determine the purity and identify fractions containing the target chrysin C-glycosides.
-
Combine the pure fractions and evaporate the solvent. Fractions with impurities may be subjected to a second round of purification or prep-HPLC.
-
Protocol 3: Final Purification and Purity Assessment by HPLC
This protocol is for the final "polishing" of HSCCC fractions and for assessing the purity of the final product.
-
Preparative HPLC (if needed):
-
Dissolve the semi-pure fractions from HSCCC in methanol.
-
Use a preparative C18 column.
-
Employ a mobile phase gradient, for example, Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might be: 10-40% B over 30 minutes.
-
Set the flow rate according to the column dimensions (e.g., 10-20 mL/min).
-
Monitor the elution at a suitable wavelength for chrysin (e.g., 310 nm) and collect the main peak.[13]
-
Evaporate the solvent to obtain the pure compound.
-
-
Analytical HPLC for Purity Assessment:
-
Use an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Prepare a mobile phase of Acetonitrile/Methanol and water. For example, 50% methanol and 50% acetonitrile/water.[6][13]
-
Set the flow rate to 1.0 mL/min.[13]
-
Inject a small amount of the purified compound dissolved in methanol.
-
Monitor at 310 nm.[13]
-
Purity is determined by the peak area percentage of the target compound in the chromatogram.
-
Visualizations
Caption: Workflow for Chrysin C-Glycoside Isolation.
Caption: Keap1/Nrf2/HO-1 Antioxidant Signaling Pathway.
References
- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of glycosides | DOCX [slideshare.net]
- 6. Improved Chrysin Production by a Combination of Fermentation Factors and Elicitation from Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chrysin cocrystals: Characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chrysin 6-C-glucoside 8-C-arabinoside | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-MS Analysis of Chrysin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of chrysin and its derivatives using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). It includes established experimental protocols, quantitative data for various chrysin-related compounds, and visual representations of relevant biological pathways and analytical workflows.
Introduction
Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in various plants, honey, and propolis. It has garnered significant interest in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. To overcome limitations in bioavailability and enhance its therapeutic potential, numerous synthetic derivatives of chrysin have been developed. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of these compounds. HPLC-MS stands as a powerful technique for this purpose, offering high separation efficiency and specific detection.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPLC-MS analysis of chrysin and some of its derivatives, compiled from various studies. These values can serve as a reference for method development and compound identification.
Table 1: HPLC-MS Parameters for Chrysin and Related Natural Compounds
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Retention Time (min) | Column | Mobile Phase | Ionization Mode | Reference |
| Chrysin | 255.0 | 153.1 | 2.09 | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | A: 0.1% Formic acid in water, B: Methanol (gradient) | ESI+ | [1][2] |
| Tectochrysin | 269.0 | 225.7 | 3.30 | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | A: 0.1% Formic acid in water, B: Methanol (gradient) | ESI+ | [1][2] |
| Chrysin-7-O-glucuronide | 431.1 | 255.1 | Not specified | Not specified | Not specified | ESI- | Not specified |
| Chrysin sulfate | 333.0 | 253.0 | Not specified | Not specified | Not specified | ESI- | Not specified |
Table 2: Mass Spectrometric Fragmentation of Chrysin
| Precursor Ion (m/z) | Collision Energy (eV) | Key Fragment Ions (m/z) | Proposed Neutral Loss | Reference |
| 255 | 35 | 153, 227, 209, 187, 137 | C5H4O2, CO, HCOOH, C3O2, C7H4O2 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the analysis of chrysin derivatives by HPLC-MS.
Protocol 1: Analysis of Chrysin and Tectochrysin in Rat Plasma
This protocol is adapted from a pharmacokinetic study and is suitable for the simultaneous quantification of chrysin and its methylated derivative, tectochrysin, in biological matrices.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., paclitaxel in methanol).
-
Add 1 mL of diethyl ether and vortex for 3 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 12,000 rpm for 5 minutes and transfer the supernatant to an HPLC vial for analysis.
2. HPLC Conditions
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-2 min: 65-75% B
-
2.01-3.5 min: 75-90% B
-
3.51-5.0 min: 65% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Chrysin: m/z 255.0 → 153.1
-
Tectochrysin: m/z 269.0 → 225.7
-
Paclitaxel (IS): m/z 854.4 → 286.1
-
Visualizations
HPLC-MS Workflow for Chrysin Derivative Analysis
Caption: Workflow for HPLC-MS analysis of chrysin derivatives.
Signaling Pathways Modulated by Chrysin Derivatives
Chrysin and its derivatives have been shown to modulate several key signaling pathways involved in cellular stress response and proliferation.
1. Keap1/Nrf2/HO-1 Signaling Pathway
Chrysin derivatives can activate the Nrf2-mediated antioxidant response, a critical mechanism for cellular protection against oxidative stress.
Caption: Activation of the Nrf2 pathway by chrysin derivatives.
2. Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and autophagy. Chrysin and its derivatives have been shown to inhibit this pathway in various cancer cell lines.[5]
Caption: Inhibition of the Akt/mTOR pathway by chrysin derivatives.
Conclusion
The HPLC-MS methods described provide a robust framework for the analysis of chrysin and its derivatives. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The visualization of the analytical workflow and the affected signaling pathways offers a comprehensive overview for understanding the analysis and biological activity of this important class of flavonoids. Further method development and validation will be necessary for the analysis of newly synthesized chrysin derivatives.
References
- 1. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectral Analysis of Chrysin Glycosides using 1H-NMR and 13C-NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in sources such as propolis, honey, and various plants.[1][2][3] It has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] However, the clinical application of chrysin is often limited by its poor aqueous solubility and low bioavailability.[1][2] To overcome these limitations, chrysin is often studied in its glycosidic forms. Glycosylation enhances the solubility and absorption of chrysin, potentially increasing its therapeutic efficacy.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is an indispensable tool for the structural elucidation and characterization of these chrysin glycosides.[4][5] These techniques provide detailed information about the molecular structure, including the type and position of the sugar moieties attached to the chrysin backbone. This document provides detailed protocols for the preparation and NMR analysis of chrysin glycosides and a summary of their spectral data.
Experimental Protocols
Sample Preparation for NMR Analysis
A high-quality NMR sample is crucial for obtaining accurate and reliable spectral data.[6] The following protocol outlines the steps for preparing a chrysin glycoside sample for NMR analysis.
Materials:
-
Chrysin glycoside sample (5-25 mg for 1H-NMR, 50-100 mg for 13C-NMR)[7]
-
High-quality 5 mm NMR tubes[8]
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4, Acetone-d6)[6][7]
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipette[7]
-
Small vial[7]
-
Cotton or glass wool plug[8]
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the chrysin glycoside is sufficiently soluble.[6][8] DMSO-d6 is a common choice for flavonoids.[9] The use of deuterated solvents prevents the large solvent signal from obscuring the analyte signals in 1H-NMR.[6]
-
Sample Weighing: Accurately weigh the required amount of the chrysin glycoside sample. For 1H-NMR, 5-25 mg is typically sufficient, while 13C-NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[7]
-
Dissolution: Place the weighed sample in a small, clean, and dry vial.[7] Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Internal Standard: Add a small amount of an internal standard, such as TMS (δ = 0 ppm), to the solution. This is used for referencing the chemical shifts.[7]
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution. Pack a small piece of cotton or glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube.[8]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean 5 mm NMR tube. The sample height in the tube should be at least 4.5 cm to ensure it is within the detection region of the NMR coil.[8]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Spectroscopic Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) equipped with a 5 mm probe.
General Parameters:
-
1H-NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
13C-NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D-NMR (Optional but Recommended): For complete structural assignment, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.[4][10]
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the 1H-NMR spectrum.
-
Acquire the 13C-NMR spectrum.
-
If necessary, perform 2D-NMR experiments.
-
Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing).
Data Presentation
The following tables summarize the 1H-NMR and 13C-NMR spectral data for chrysin and one of its common glycosides, 8-C-β-D-glucopyranosylchrysin. Chemical shifts (δ) are given in parts per million (ppm) relative to TMS.
Table 1: 1H-NMR Spectral Data (in DMSO-d6)
| Position | Chrysin (δ, ppm, Multiplicity, J in Hz) | 8-C-β-D-glucopyranosylchrysin (δ, ppm, Multiplicity, J in Hz) |
| 3 | 6.94 (s)[11] | 6.65-7.84 |
| 6 | 6.20 (d, J=1.8)[12] | 6.65-7.84 |
| 8 | 6.52 (d)[11] | - |
| 2', 6' | 8.06 (d)[11] | 6.65-7.84 |
| 3', 4', 5' | 7.59 (m)[11] | 6.65-7.84 |
| 5-OH | 12.23 (s)[11] | - |
| 7-OH | 10.37 (m)[11] | - |
| Glucosyl | ||
| 1'' | - | 4.69 (d, J=9.8)[4] |
| 2'' - 6'' | - | 3.82-5.74[4] |
Table 2: 13C-NMR Spectral Data (in DMSO-d6)
| Position | Chrysin (δ, ppm) | 8-C-β-D-glucopyranosylchrysin (δ, ppm) |
| 2 | 164.59[12] | - |
| 3 | 103.71[12] | - |
| 4 | 176.55[12] | - |
| 5 | 161.43[12] | - |
| 6 | 98.88[12] | - |
| 7 | 164.59[12] | - |
| 8 | 94.05[12] | - |
| 9 | 156.83[12] | - |
| 10 | 103.71[12] | - |
| 1' | 122.66[12] | - |
| 2', 6' | 116.31[12] | - |
| 3', 5' | 115.76[12] | - |
| 4' | 148.40[12] | - |
| Glucosyl | ||
| 1'' | - | 73.3[4] |
| 2'' | - | - |
| 3'' | - | - |
| 4'' | - | - |
| 5'' | - | - |
| 6'' | - | - |
Note: Specific assignments for all carbons in the glycoside were not available in the provided search results and would typically require 2D-NMR data for confirmation.
Mandatory Visualization
Signaling Pathway
Chrysin and its glycosides have been shown to exert antioxidant and anti-inflammatory effects by modulating the Keap1/Nrf2/HO-1 signaling pathway.[1][4] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like chrysin glycosides, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes, including Heme Oxygenase-1 (HO-1).[4]
Caption: Keap1/Nrf2/HO-1 signaling pathway modulated by chrysin glycosides.
Experimental Workflow
The overall workflow for the NMR analysis of chrysin glycosides involves several key stages, from sample preparation to final data analysis and structural elucidation.
Caption: Experimental workflow for NMR analysis of chrysin glycosides.
References
- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. jocpr.com [jocpr.com]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes and Protocols for In Vitro CGRP Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in various physiological processes, including vasodilation, inflammation, and pain transmission.[1][2] It is prominently expressed in sensory neurons, particularly in the trigeminal and dorsal root ganglia.[3][4] The release of CGRP from these neurons is a key event in the pathophysiology of several disorders, most notably migraine.[1][5][6][7][8][9] Consequently, in vitro assays that accurately measure CGRP release are indispensable tools for researchers and drug development professionals working to understand the mechanisms of CGRP-mediated signaling and to identify novel therapeutic agents that modulate its release.
These application notes provide detailed protocols for robust and reproducible in vitro CGRP release assays using primary neuronal cultures and a neuroblastoma cell line. The described methods are designed to be adaptable for screening compounds that may inhibit or stimulate CGRP release, thereby aiding in the discovery of new treatments for conditions like migraine.
CGRP Release Signaling Pathway
The release of CGRP from sensory neurons is a complex process initiated by the activation of various cell surface receptors, leading to an influx of calcium and subsequent exocytosis of CGRP-containing vesicles.[3] A key player in this pathway is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which can be activated by stimuli such as capsaicin, heat, and low pH.[10][11] Depolarization of the neuronal membrane, for instance by high concentrations of potassium chloride (KCl), also triggers calcium influx and CGRP release.[12][13] Understanding this pathway is crucial for designing and interpreting CGRP release assays.
Caption: Signaling pathway of CGRP release from a sensory neuron.
Experimental Protocols
This section details the methodologies for three commonly used in vitro CGRP release assays.
Protocol 1: Primary Trigeminal Ganglion (TG) Neuron Culture
Primary cultures of trigeminal ganglion neurons are a highly relevant model for studying CGRP release, as the trigeminal nerve is a key site in migraine pathophysiology.[7][14]
Materials:
-
Sprague-Dawley rats (postnatal day 1-3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type I
-
Dispase II
-
Poly-D-lysine coated culture plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Nerve Growth Factor (NGF)
-
CGRP ELISA kit
Procedure:
-
Dissection and Dissociation:
-
Euthanize neonatal rats according to approved institutional protocols.
-
Dissect trigeminal ganglia and place them in ice-cold HBSS.
-
Mince the ganglia and incubate in a dissociation solution containing collagenase and dispase for 30-45 minutes at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
-
Cell Plating:
-
Centrifuge the cell suspension and resuspend the pellet in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL NGF.
-
Plate the cells onto poly-D-lysine coated 24-well plates at a density of 1-2 ganglia per well.[12]
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24-48 hours to allow for cell attachment and neurite outgrowth.[15]
-
-
CGRP Release Assay:
-
Wash the cultured neurons twice with pre-warmed HBSS.
-
Add 300 µL of HBSS to each well and incubate for 30 minutes to establish a basal release level. Collect the supernatant.
-
Add the test compounds (e.g., potential inhibitors) dissolved in HBSS and pre-incubate for a defined period (e.g., 30-60 minutes).[12]
-
Stimulate CGRP release by adding a stimulating agent such as capsaicin (e.g., 1 µM) or KCl (e.g., 60 mM) for a short duration (e.g., 10-30 minutes).[12][13]
-
Collect the supernatant for CGRP measurement.
-
-
CGRP Quantification:
Caption: Experimental workflow for CGRP release assay using primary TG neurons.
Protocol 2: Primary Dorsal Root Ganglion (DRG) Neuron Culture
DRG neurons are another excellent primary cell model for studying the release of CGRP and other neuropeptides involved in pain signaling.[18][19][20]
Materials:
-
Similar to Protocol 1, but with dissection of Dorsal Root Ganglia.
Procedure:
The procedure for isolating and culturing DRG neurons is largely similar to that for TG neurons.[18][20]
-
Dissection and Dissociation:
-
Isolate DRGs from the spinal column of neonatal rats.
-
Follow the same enzymatic dissociation protocol as for TG neurons.
-
-
Cell Plating and Culture:
-
Plate dissociated DRG neurons on poly-D-lysine coated plates in supplemented DMEM with NGF.
-
Culture for at least 48 hours before performing the release assay.[4]
-
-
CGRP Release Assay and Quantification:
-
Perform the CGRP release assay and subsequent ELISA quantification as described in Protocol 1.
-
Protocol 3: SH-SY5Y Neuroblastoma Cell Line
The human neuroblastoma cell line SH-SY5Y is a useful alternative to primary neurons.[21] These cells can be differentiated to exhibit a neuronal phenotype and have been shown to release CGRP upon stimulation.[22][23][24]
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium
-
FBS
-
Retinoic acid (for differentiation)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Standard cell culture reagents and equipment
-
CGRP ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS.
-
To induce a neuronal phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days, followed by treatment with 50 ng/mL BDNF for 3-5 days.[21]
-
-
CGRP Release Assay:
-
Plate differentiated SH-SY5Y cells in 24-well plates.
-
Perform the CGRP release assay as described for primary neurons (Protocol 1, step 3). Note that the optimal stimulant concentrations and incubation times may need to be determined empirically for this cell line.
-
-
CGRP Quantification:
-
Quantify the released CGRP using an ELISA kit.[23]
-
Data Presentation
Quantitative data from CGRP release assays should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Basal and Stimulated CGRP Release
| Cell Type | Condition | CGRP Concentration (pg/mL) ± SEM |
| Primary TG Neurons | Basal | Value |
| Capsaicin (1 µM) | Value | |
| KCl (60 mM) | Value | |
| Differentiated SH-SY5Y | Basal | Value |
| Capsaicin (1 µM) | Value | |
| KCl (60 mM) | Value |
Table 2: Effect of Inhibitors on Stimulated CGRP Release
| Cell Type | Stimulant | Inhibitor (Concentration) | % Inhibition of Stimulated Release ± SEM |
| Primary TG Neurons | Capsaicin (1 µM) | Compound X (10 µM) | Value |
| Compound Y (1 µM) | Value | ||
| KCl (60 mM) | Compound X (10 µM) | Value | |
| Compound Y (1 µM) | Value |
Statistical Analysis: Data should be analyzed using appropriate statistical tests, such as t-tests for comparing two groups or one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
Troubleshooting
-
Low CGRP Release:
-
Ensure the health and viability of the cultured cells.
-
Verify the activity of the stimulating agents.
-
Optimize the duration of the stimulation period.
-
-
High Basal CGRP Release:
-
Handle cells gently during washing steps to avoid mechanical stress.
-
Ensure the culture medium and buffers are at the correct temperature and pH.
-
-
High Variability between Replicates:
-
Ensure consistent cell plating density.
-
Use precise pipetting techniques.
-
Increase the number of replicates.
-
Conclusion
The in vitro CGRP release assays described in these application notes provide robust and reliable methods for investigating the mechanisms of CGRP release and for screening potential therapeutic compounds. The choice of experimental model will depend on the specific research question, with primary neurons offering higher physiological relevance and cell lines providing greater scalability and ease of use. By following these detailed protocols and data presentation guidelines, researchers can generate high-quality, reproducible data to advance our understanding of CGRP biology and its role in disease.
References
- 1. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 2. Calcitonin Gene Related Peptide, CGRP (alpha), human [anaspec.com]
- 3. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The analysis of calcitonin gene-related peptide – a narrow path between useful and misleading findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Frontiers | Calcitonin gene-related peptide is a key neurotransmitter in the neuro-immune axis [frontiersin.org]
- 11. Calcitonin gene-related peptide is a key neurotransmitter in the neuro-immune axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of TRPV1 Mediates Calcitonin Gene-Related Peptide Release, Which Excites Trigeminal Sensory Neurons and Is Attenuated by a Retargeted Botulinum Toxin with Anti-Nociceptive Potential | Journal of Neuroscience [jneurosci.org]
- 14. Frontiers | CGRP and the Calcitonin Receptor are Co-Expressed in Mouse, Rat and Human Trigeminal Ganglia Neurons [frontiersin.org]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. bertin-corp.com [bertin-corp.com]
- 17. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]
- 18. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dorsal Root Ganglia Sensory Neuronal Cultures: a tool for drug discovery for peripheral neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. worthington-biochem.com [worthington-biochem.com]
- 21. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NGF-Induced Upregulation of CGRP in Orofacial Pain Induced by Tooth Movement Is Dependent on Atp6v0a1 and Vesicle Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NGF-Induced Upregulation of CGRP in Orofacial Pain Induced by Tooth Movement Is Dependent on Atp6v0a1 and Vesicle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note and Protocol: Dissolving Chrysin 6-C-arabinoside 8-C-glucoside in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction Chrysin 6-C-arabinoside 8-C-glucoside is a flavone di-C-glycoside isolated from the roots of Scutellaria baicalensis.[1][2] It is recognized for its potential as an α-glucosidase inhibitor, making it a compound of interest in the research and development of treatments for type 2 diabetes.[1][2][3] This document provides a detailed protocol for the effective dissolution of this compound in dimethyl sulfoxide (DMSO) to prepare stock solutions for in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a solid powder, appearing as an off-white to light yellow solid.[4] While its solubility in aqueous solutions is limited, a common challenge for many flavonoids, it is readily soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][5] For biological assays, DMSO is the most commonly recommended solvent for preparing concentrated stock solutions.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for dissolving and storing this compound in DMSO.
| Parameter | Value | Notes | Source(s) |
| Molecular Formula | C₂₆H₂₈O₁₃ | [4][6][7] | |
| Molecular Weight | 548.49 g/mol | [4] | |
| Solubility in DMSO | 100 mg/mL (182.32 mM) | Requires sonication for optimal dissolution. | [4] |
| Appearance | Solid powder | Off-white to light yellow. | [4] |
| Storage (Powder) | -20°C for up to 3 years | Keep desiccated and away from direct sunlight. | [1][3] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. | [4] |
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-dissolution Handling:
-
Weighing the Compound:
-
Tare a sterile, pre-weighed microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 54.85 mg of this compound.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the compound. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can significantly impact solubility.[4]
-
For the 54.85 mg of compound, add 1 mL of DMSO to achieve a 100 mM concentration.
-
Tightly cap the tube.
-
-
Enhancing Solubility:
-
Storage of Stock Solution:
-
Once fully dissolved, it is recommended to prepare aliquots of the stock solution in tightly sealed vials to minimize freeze-thaw cycles.[4]
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[4] For shorter-term storage, -20°C for up to one month is suitable.[4] Always protect the solution from light.[4]
-
Diagrams
Experimental Workflow for Dissolution
References
- 1. Chrysin 6-C-glucoside 8-C-arabinoside | CAS:185145-34-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:185145-33-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 185145-33-9 [amp.chemicalbook.com]
- 6. Chrysin 6-C-glucoside 8-C-arabinoside | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C26H28O13 | CID 21722008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biosynthesis of Flavone C-Glucosides in Engineered E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavone C-glucosides are a class of plant secondary metabolites with significant therapeutic potential, exhibiting antioxidant, anti-inflammatory, and anti-cancer properties. Their production through traditional plant extraction is often limited by low yields and complex purification processes. Metabolic engineering of microbial hosts, particularly Escherichia coli, offers a promising alternative for the sustainable and scalable production of these valuable compounds. This document provides detailed protocols and application notes for the biosynthesis of flavone C-glucosides in engineered E. coli, focusing on the heterologous expression of key enzymes and the optimization of precursor supply.
Data Presentation
The following tables summarize the quantitative data on the production of various flavone C-glucosides in engineered E. coli strains.
Table 1: Production of Chrysin-6-C-β-D-glucoside in Engineered E. coli
| Strain/Condition | C-glucosyltransferase (CGT) | Precursor Fed | Titer (mg/L) | Conversion (%) | Reference |
| Fed-batch shake flask | UGT708D1 (Glycine max) | Chrysin (200 µM) | 7 | 8 | [1] |
| Fed-batch shake flask | GtUF6CGT1 (Gentiana triflora) | Chrysin (200 µM) | 9 | 11 | [1] |
| Enhanced UDP-glucose | UGT708D1 (Glycine max) | Chrysin (200 µM) | 10 | 12 | [1] |
| Enhanced UDP-glucose | GtUF6CGT1 (Gentiana triflora) | Chrysin (200 µM) | 14 | 17 | [1] |
| Lab-scale fermentor (3L) | Not specified | Chrysin (200 µM) | 42 | 50 | [1][2] |
Table 2: Production of Luteolin C-glucosides in Engineered E. coli
| Strain/Condition | C-glucosyltransferase (CGT) | Precursor Fed | Titer (mg/L) | Conversion (%) | Reference |
| Shake flask fermentation | Not specified | Luteolin | 34 | 38 | [1] |
Table 3: De Novo Biosynthesis of Flavone C-glucosides from Tyrosine in Engineered E. coli
| Product | C-glucosyltransferase (CGT) | Titer (mg/L) | Reference |
| Isovitexin (Apigenin-6-C-glucoside) | WjGT1 (Wasabia japonica) | 30.2 | [3] |
| Vitexin (Apigenin-8-C-glucoside) | TcCGT (Trollius chinensis) | 93.9 | [3] |
| Kaempferol 6-C-glucoside | WjGT1 (Wasabia japonica) | 14.4 | [3] |
| Kaempferol 8-C-glucoside | TcCGT (Trollius chinensis) | 38.6 | [3] |
Experimental Protocols
Protocol 1: Construction of Flavone C-glucoside Biosynthesis Plasmids
This protocol describes the construction of expression vectors for the C-glucosyltransferase and the UDP-glucose supply pathway.
1. Gene Synthesis and Codon Optimization:
-
Synthesize the coding sequences of the selected C-glucosyltransferases (e.g., UGT708D1, GtUF6CGT1, WjGT1, TcCGT) with codon optimization for E. coli expression.
-
Synthesize the coding sequences for genes enhancing the UDP-glucose pool: glk (glucokinase), pgm2 (phosphoglucomutase), and galU (glucose-1-phosphate uridylyltransferase).[1]
2. Vector Selection:
-
Utilize a suitable expression vector with a strong inducible promoter (e.g., T7 promoter). A multi-monocistronic vector design with individual T7 promoters, ribosome binding sites (RBS), and terminators for each gene can be employed for the UDP-glucose supply pathway.[1]
3. Cloning:
-
Amplify the synthesized genes using PCR with primers containing appropriate restriction sites.
-
Digest the PCR products and the expression vector(s) with the corresponding restriction enzymes.
-
Ligate the digested genes into the linearized vector(s) using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.
-
Verify the correct insertion by colony PCR and Sanger sequencing.
Protocol 2: Engineering E. coli for Flavone C-glucoside Production
This protocol outlines the transformation of the expression plasmids into a suitable E. coli production strain.
1. Host Strain Selection:
-
E. coli BL21(DE3) is a commonly used strain for protein expression under the control of the T7 promoter.
2. Transformation:
-
Prepare competent E. coli BL21(DE3) cells using the calcium chloride method or electroporation.
-
Transform the constructed expression plasmids (from Protocol 1) into the competent cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
Protocol 3: Shake-Flask Fermentation for Flavone C-glucoside Production
This protocol details the small-scale production of flavone C-glucosides in shake flasks.
1. Pre-culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the corresponding antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
2. Main Culture:
-
Inoculate 50 mL of M9 minimal medium (supplemented with 2% glucose and the appropriate antibiotic) in a 250 mL flask with the overnight pre-culture to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
3. Induction and Biotransformation:
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Simultaneously, add the flavone aglycone substrate (e.g., chrysin, luteolin, apigenin) to a final concentration of 100-200 µM. The substrate should be dissolved in a suitable solvent like DMSO.
-
Reduce the incubation temperature to 20-28°C and continue shaking for 24-72 hours.
4. Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., 12, 24, 48, 72 hours).
-
Centrifuge the samples to separate the cells from the supernatant.
-
Extract the flavone C-glucosides from the supernatant and/or cell lysate using an equal volume of ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in methanol for HPLC analysis.
Protocol 4: Fed-Batch Fermentation for Enhanced Production
This protocol describes a lab-scale fed-batch fermentation process to improve product titers.
1. Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony into 100 mL of LB medium with antibiotic and incubating overnight at 37°C.
2. Bioreactor Setup:
-
Prepare a 3 L bioreactor containing 1.5 L of M9 minimal medium with 2% glucose and the appropriate antibiotic.
-
Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1.
3. Fermentation Parameters:
-
Maintain the temperature at 37°C and pH at 7.0 (controlled by automatic addition of NH4OH).
-
Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.
4. Induction and Feeding:
-
When the OD600 reaches 8-10, induce protein expression with IPTG (0.1-1 mM) and add the flavone substrate.
-
Start a feeding strategy with a concentrated glucose solution (e.g., 50% w/v) to maintain a constant glucose concentration in the medium.
-
Reduce the temperature to 20-28°C for the production phase.
5. Monitoring and Harvesting:
-
Monitor cell growth (OD600), substrate consumption, and product formation throughout the fermentation.
-
Harvest the culture after 48-72 hours for product extraction and analysis.
Protocol 5: Product Analysis by HPLC
This protocol provides a general method for the quantification of flavone C-glucosides.
1. HPLC System:
-
A standard HPLC system equipped with a C18 column and a photodiode array (PDA) detector.
2. Mobile Phase:
-
A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
3. Detection:
-
Monitor the absorbance at the maximum wavelength of the specific flavone C-glucoside (typically between 250-370 nm).
4. Quantification:
-
Prepare a standard curve using a purified standard of the target flavone C-glucoside.
-
Calculate the concentration in the samples based on the peak area from the HPLC chromatogram and the standard curve.
Mandatory Visualizations
Caption: Biosynthetic pathway for flavone C-glucosides in engineered E. coli.
Caption: Experimental workflow for flavone C-glucoside production.
References
Application Notes and Protocols: Investigating Chrysin 6-C-arabinoside 8-C-glucoside in Neurological Disease Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence for the application of Chrysin 6-C-arabinoside 8-C-glucoside in neurological disease models is currently limited in published scientific literature. The following application notes and protocols are based on the known neuroprotective properties of its parent compound, chrysin, and the reported biological activities of this compound in other contexts. These guidelines are intended to serve as a foundational framework for initiating research in this area.
Introduction
Chrysin (5,7-dihydroxyflavone) is a natural flavonoid that has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][3] this compound is a glycosylated derivative of chrysin. While this specific compound has been identified as an α-glucosidase inhibitor and an inhibitor of CGRP release and TRPV1 channel activation, its neuroprotective capabilities remain largely unexplored.[4][5] Glycosylation can significantly alter the bioavailability and pharmacological profile of flavonoids, warranting dedicated investigation into the therapeutic potential of this chrysin derivative in neurological diseases.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in neurological disease models, with a focus on its potential mechanisms of action based on the activities of chrysin.
Quantitative Data Summary
Due to the nascent stage of research, extensive quantitative data for this compound in neurological models is not yet available. The following tables provide a template for the types of quantitative data that should be collected during investigational studies, with hypothetical values for illustrative purposes.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Model | Toxin/Stressor | Parameter Measured | Concentration Range (µM) | IC50/EC50 (µM) [Hypothetical] |
| SH-SY5Y | Rotenone | Cell Viability (MTT Assay) | 0.1 - 100 | 15.2 |
| BV-2 Microglia | LPS | Nitric Oxide Production | 0.1 - 100 | 25.8 |
| Primary Cortical Neurons | Glutamate | ROS Production (DCFDA) | 0.1 - 100 | 12.5 |
| PC12 | Aβ (1-42) | Caspase-3 Activity | 0.1 - 100 | 18.9 |
Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model (e.g., 5XFAD)
| Treatment Group | Dose (mg/kg) | Morris Water Maze (Escape Latency, s) [Hypothetical] | Brain Aβ Plaque Load (%) [Hypothetical] | Hippocampal TNF-α (pg/mg protein) [Hypothetical] |
| Vehicle Control | - | 60 ± 5 | 15 ± 2 | 150 ± 20 |
| Compound | 10 | 45 ± 6 | 10 ± 1.5 | 110 ± 15 |
| Compound | 25 | 32 ± 4 | 7 ± 1 | 80 ± 10 |
| Positive Control | - | 35 ± 5 | 8 ± 1.2 | 90 ± 12 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect neuronal cells from neurotoxic insults.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
This compound
-
Neurotoxin (e.g., 6-OHDA for Parkinson's model, Aβ oligomers for Alzheimer's model)
-
MTT reagent
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat cells with varying concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Introduce the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control group).
-
Incubate for 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: In Vivo Behavioral Assessment in a Parkinson's Disease Model
Objective: To evaluate the effect of this compound on motor function in a rodent model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Rotarod apparatus
Procedure:
-
Acclimatize mice to the laboratory conditions for one week.
-
Train the mice on the rotarod for three consecutive days.
-
Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p., four injections at 2-hour intervals).
-
Administer this compound (e.g., 10, 25, 50 mg/kg, p.o.) or vehicle daily for 14 days, starting 24 hours after the last MPTP injection.
-
Conduct rotarod tests on days 7 and 14 post-MPTP administration.
-
Record the latency to fall for each mouse.
-
At the end of the experiment, euthanize the animals and collect brain tissue for further analysis (e.g., tyrosine hydroxylase immunohistochemistry).
Signaling Pathways and Experimental Workflow
The neuroprotective effects of the parent compound, chrysin, are known to be mediated through the modulation of several key signaling pathways. It is hypothesized that this compound may act through similar mechanisms.
Caption: Putative signaling pathways modulated by this compound.
Caption: Proposed experimental workflow for evaluating this compound.
Conclusion
While direct evidence is pending, the neuroprotective profile of the parent compound, chrysin, provides a strong rationale for investigating this compound as a potential therapeutic agent for neurological disorders. The application notes and protocols outlined here offer a structured approach for researchers to systematically evaluate its efficacy and mechanisms of action. Further research is imperative to validate these proposed applications and to understand the unique pharmacological contributions of the arabinoside and glucoside moieties.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of chrysin: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Chrysin and its Glycosides
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the bioavailability of chrysin and its glycosides.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of chrysin notoriously low?
A1: The oral bioavailability of chrysin is extremely poor, often estimated to be less than 1%, due to a combination of factors.[1][2] Firstly, it has very low aqueous solubility (around 0.058 mg/mL at pH 7.4), which is a critical first step for absorption in the gastrointestinal tract.[1][3] Secondly, the small fraction that does get absorbed undergoes rapid and extensive first-pass metabolism, primarily in the intestines and liver.[3][4] The main metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which convert chrysin into inactive and more easily eliminated metabolites.[1][5] Finally, chrysin and its conjugates are substrates for efflux transporters like the Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs), which actively pump the compound back into the intestinal lumen, further reducing systemic absorption.[2][6]
Q2: How does the bioavailability of chrysin glycosides compare to chrysin aglycone?
A2: Chrysin glycosides, where sugar molecules are attached, generally exhibit improved water solubility compared to the chrysin aglycone.[3] However, this does not always translate to higher systemic bioavailability of the active form. C-glycoside linkages are structurally more stable and may not be hydrolyzed in the gastrointestinal tract, meaning their biological effect is attributed to the entire molecule.[7] In contrast, O-glycosides can be hydrolyzed by intestinal enzymes or gut microbiota, releasing the chrysin aglycone.[5] While this can facilitate absorption, the released chrysin is then subject to the same rapid first-pass metabolism as orally administered chrysin aglycone, limiting its systemic exposure.[8]
Q3: What are the primary strategies currently being explored to enhance chrysin's bioavailability?
A3: Research is focused on three main strategies:
-
Pharmaceutical Technologies: These involve creating advanced formulations to improve solubility and protect chrysin from premature metabolism. Key examples include nanoformulations (e.g., polymeric nanoparticles, solid lipid nanoparticles, nanoemulsions), solid dispersions with hydrophilic carriers, and complexation with cyclodextrins.[9][10]
-
Structural Transformation (Chemical Modification): This approach involves creating prodrugs or derivatives of chrysin. By masking the hydroxyl groups prone to metabolism (e.g., at the 7-position), these prodrugs can circulate in the bloodstream longer and then convert to the active chrysin form, significantly increasing oral bioavailability.[3][11][12]
-
Co-administration with Absorption Enhancers: This strategy involves administering chrysin along with compounds that inhibit its metabolic enzymes (like UGTs) or efflux transporters (like BCRP).[9][13]
Troubleshooting Guide
Q1: My chrysin-loaded polymeric nanoparticles show very low encapsulation efficiency (<50%). What are the likely causes and solutions?
A1: Low encapsulation efficiency (EE) is a common issue. Consider the following:
-
Poor Drug-Polymer Interaction: Chrysin's lipophilic nature may lead to weak association with very hydrophilic polymers.
-
Solution: Select a more amphiphilic or hydrophobic polymer, such as PLGA (poly(lactic-co-glycolic acid)), which has shown high EE for chrysin, often exceeding 85%.[14]
-
-
Drug Loss During Formulation: In emulsion-based methods, chrysin may partition into the external aqueous phase, especially if excessive surfactant is used.
-
Solution: Optimize the surfactant concentration. For nanoprecipitation/solvent displacement methods, ensure the polymer precipitates quickly upon addition to the non-solvent, trapping the drug before it can diffuse away.[15]
-
-
Incorrect Solvent System: The solvent for the drug and polymer must be appropriate.
Q2: I developed a chrysin solid dispersion, but its dissolution rate in vitro is not significantly better than the pure drug. What went wrong?
A2: The goal of a solid dispersion is to convert the drug from a crystalline to a more soluble amorphous state.[13]
-
Incomplete Amorphous Conversion: The drug may have recrystallized during the process or upon storage.
-
Solution: Verify the physical state using XRD or DSC analysis. The absence of sharp crystalline peaks for chrysin in the solid dispersion pattern indicates successful amorphous conversion.[17][18] Increase the drug-to-carrier ratio; a higher proportion of the carrier (e.g., PVP, Brij®L4) is more effective at preventing drug recrystallization.[13][19]
-
-
Poor Choice of Carrier: The carrier must be highly water-soluble and interact favorably with the drug.
-
Solution: Hydrophilic polymers like polyvinylpyrrolidone (PVP) or surfactants like sodium dodecyl sulfate (SDS) are effective choices. A combination can be synergistic, with SDS improving wettability and inhibiting metabolism, and PVP providing a hydrophilic matrix.[19]
-
Q3: In my in vivo animal study, I can't detect free chrysin in plasma, but I see high concentrations of its metabolites. How should I interpret this?
A3: This is a classic sign of extensive and rapid first-pass metabolism.[2] It indicates that your formulation successfully delivered chrysin to the intestinal wall for absorption, but it was immediately converted to chrysin-glucuronide and chrysin-sulfate before it could reach systemic circulation.[1][8]
-
Solution 1 (Formulation): Incorporate inhibitors of UGT enzymes into your formulation. For example, the surfactant SDS has been shown to inhibit chrysin glucuronidation.[19]
-
Solution 2 (Chemical Modification): The most effective solution is to use a prodrug approach. Synthesize a chrysin derivative where the 7-hydroxyl group (the primary site of metabolism) is masked with a hydrophilic group. This modification can protect the molecule from first-pass metabolism, leading to a dramatic increase in oral bioavailability (e.g., from <1% to over 24%).[11][12]
Q4: My nanoemulsion or nanoparticle suspension is unstable and shows aggregation within a few weeks. How can I improve its long-term stability?
A4: Aggregation points to poor colloidal stability.
-
Insufficient Surface Charge: Nanoparticles repel each other if they have a sufficiently high zeta potential (typically > |30| mV).
-
Particle Growth (Ostwald Ripening): This can occur in nanoemulsions where smaller droplets dissolve and redeposit onto larger ones.
Quantitative Data Summary
Table 1: Enhancement of Chrysin Solubility and Dissolution with Different Formulations
| Formulation Type | Key Components | Solubility/Dissolution Enhancement | Reference |
| Solid Dispersion | Chrysin:SDS:PVP (1:5:3 w/w/w) | 848-fold increase in solubility | |
| Solid Dispersion | Chrysin:Brij®L4:Aminoclay (1:3:5) | 13 to 53-fold increase in solubility | [13] |
| Solid Dispersion | Chrysin:Brij®L4:Aminoclay (1:3:5) | ~83% drug release in 8h (vs. <13% for pure chrysin) | [13] |
| Prodrug (C-1) | Hydrophilic group at 7-OH position | Water solubility of 3,700 µg/mL (vs. 78.4 µg/mL for chrysin) | [11] |
| Nanomicelles (CNMs) | Methoxy-poly(ethylene glycol)-poly(ε-caprolactone) | Significantly improved dissolution rate over pure chrysin |
Table 2: Improvement of Chrysin Oral Bioavailability in Animal Models
| Formulation | Animal Model | Key Pharmacokinetic Findings | Fold Increase in Bioavailability | Reference |
| Solid Dispersion | Rats | 19.7-fold increase in AUC | ~20-fold | |
| Prodrug (C-1) | Rats | Oral bioavailability (F) of 24.22% | >24-fold (vs. <1% baseline) | [11][21] |
| Nanomicelles (CNMs) | Rats | 5.6-fold increase in AUC | 5.6-fold | |
| Nanoemulsion | Not specified | Increased absorption by Caco-2 cells compared to pure chrysin | (In vitro data) | [20] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Chrysin-Loaded PLGA-PEG Nanoparticles
This protocol is based on the widely used nanoprecipitation (solvent displacement) method.[15][22]
Materials:
-
Chrysin
-
PLGA-PEG copolymer
-
Dichloromethane (DCM) or Acetone (as the organic solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (as a surfactant/stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Accurately weigh and dissolve 20 mg of chrysin and 200 mg of PLGA-PEG copolymer in 5 mL of DCM. Ensure complete dissolution using brief sonication if necessary.[16]
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. A milky-white suspension should form immediately as the polymer precipitates.
-
Solvent Evaporation: Continue stirring the suspension in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent (DCM).[15]
-
Purification: Centrifuge the nanoparticle suspension at approximately 15,000 rpm for 30 minutes at 4°C. Discard the supernatant, which contains the free, unencapsulated drug.
-
Washing: Re-disperse the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step two more times to remove any residual PVA and unencapsulated chrysin.
-
Final Formulation: Re-disperse the final pellet in a suitable aqueous buffer or deionized water for characterization. For long-term storage, the pellet can be lyophilized with a cryoprotectant (e.g., trehalose).
Protocol 2: Preparation of Chrysin Solid Dispersion by Solvent Evaporation
This protocol is adapted from methods used to create amorphous dispersions of chrysin with hydrophilic carriers.[19][23]
Materials:
-
Chrysin
-
Polyvinylpyrrolidone K30 (PVP-K30)
-
Sodium dodecyl sulfate (SDS)
-
Ethanol (95%) or Methanol
Procedure:
-
Component Dissolution: Accurately weigh chrysin, SDS, and PVP in a desired ratio (e.g., 1:5:3 w/w/w).[19]
-
Dissolve all three components in a minimal amount of a common solvent, such as ethanol, in a round-bottom flask. Stir until a clear solution is obtained.
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of approximately 40-50°C until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine, homogenous powder.
-
Storage: Store the final powder in a desiccator to prevent moisture absorption, which could induce recrystallization.
-
Characterization: Before use, confirm the amorphous nature of the chrysin within the dispersion using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC).
Key Challenges and Strategic Solutions
The primary hurdles for chrysin delivery are its poor solubility and extensive first-pass metabolism. The diagram below illustrates how different strategies target these specific problems.
Metabolic Pathway Leading to Poor Bioavailability
Understanding the metabolic fate of chrysin is crucial for designing effective delivery systems. After absorption, chrysin is rapidly conjugated, primarily at the 7-hydroxyl position.
References
- 1. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 15. scielo.br [scielo.br]
- 16. Effects of Chrysin-PLGA-PEG Nanoparticles on Proliferation and Gene Expression of miRNAs in Gastric Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment [frontiersin.org]
- 22. 20.198.91.3:8080 [20.198.91.3:8080]
- 23. researchgate.net [researchgate.net]
Stability and degradation of Chrysin 6-C-arabinoside 8-C-glucoside in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrysin 6-C-arabinoside 8-C-glucoside. The information provided is based on the general stability characteristics of flavonoid C-glycosides and established analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solution?
A1: For optimal stability, stock solutions of this compound should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1] It is crucial to protect the solution from light.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[2] For complete dissolution, gentle warming to 37°C or sonication in an ultrasonic bath may be helpful.[3]
Q3: My experimental results are inconsistent. Could degradation of the compound be a factor?
A3: Yes, inconsistent results can be a sign of compound degradation. Flavonoids can be sensitive to various factors in the experimental environment.[4] Refer to the troubleshooting guide below to identify potential causes of degradation.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this particular molecule are not extensively documented in publicly available literature, degradation of flavonoid C-glycosides can involve isomerization or cleavage of the glycosidic bonds under harsh conditions, although C-glycosidic bonds are notably more stable than O-glycosidic bonds.[5] Degradation of the chrysin aglycone backbone could also occur under strong oxidative or high pH conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Store solutions at recommended temperatures and protect from light.[1] |
| Instability in the experimental buffer (e.g., high pH). | Flavonoid glycosides can exhibit pH-dependent stability.[6] Evaluate the stability of the compound in your specific buffer system by running a time-course experiment and analyzing for degradation via HPLC. Consider using a buffer in the slightly acidic to neutral pH range (pH 4.5-7.4) where many flavonoid glycosides show better stability.[6] | |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound during sample preparation or analysis. | Minimize the time samples are kept at room temperature before analysis. Use an appropriate mobile phase and column temperature as specified in validated HPLC methods for chrysin derivatives.[7] Ensure the mobile phase is compatible with the compound's stability. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Filter samples before injection into the HPLC system. | |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. | Chrysin and its derivatives can have low aqueous solubility.[8] The use of co-solvents such as DMSO or ethanol in the final solution can help maintain solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for determining the intrinsic stability of a compound and identifying potential degradation products.[9] These studies expose the compound to stress conditions harsher than accelerated stability testing.
1. Preparation of Stock Solution:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[10]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[10] Flavonol glycosides often show pH-dependent stability.[6]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).[9] Keep the sample at room temperature for a set time (e.g., 48 hours).[9]
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.[11]
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for chrysin derivatives.[7] The mobile phase could be a gradient of methanol and a dilute acid like phosphoric acid.[7]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition. The degradation process often follows first-order kinetics.[6]
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:185145-33-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Chrysin 6-C-glucoside 8-C-arabinoside | CAS:185145-34-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. High-performance liquid chromatographic analysis of chrysin derivatives on a Nova-Pak C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. ijrpp.com [ijrpp.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Microbial Production of Flavone C-Glycosides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microbial production of flavone C-glycosides.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the experimental process of producing flavone C-glycosides in microbial hosts.
Q1: My production titer of flavone C-glycosides is very low. What are the potential causes and solutions?
A1: Low production titers are a common challenge and can stem from several factors. Here's a breakdown of potential causes and corresponding troubleshooting strategies:
-
Insufficient Precursor Supply: The biosynthesis of flavone C-glycosides requires a steady supply of precursors, primarily malonyl-CoA and the respective phenylpropanoid-derived CoA esters (e.g., p-coumaroyl-CoA).
-
Solution: Enhance the intracellular pool of precursors through metabolic engineering. This can involve overexpressing key enzymes in the upstream pathways, such as acetyl-CoA carboxylase (ACC) to increase malonyl-CoA, or enzymes in the shikimate pathway to boost aromatic amino acid production.[1]
-
-
Inadequate UDP-Sugar Donor: C-glycosylation is dependent on a sufficient supply of UDP-glucose as the sugar donor.
-
Solution: Overexpress genes involved in UDP-glucose biosynthesis, such as glucokinase (glk), phosphoglucomutase (pgm2), and glucose 1-phosphate uridylyltransferase (galU).[2] Introducing a glucose facilitator diffusion protein (glf) can also enhance glucose uptake and subsequent conversion to UDP-glucose.[2]
-
-
Low Enzyme Activity: The C-glycosyltransferase (CGT) or other pathway enzymes may have low catalytic efficiency or expression levels.
-
Solution:
-
Codon Optimization: Optimize the gene sequences of your pathway enzymes for the specific expression host (e.g., E. coli or S. cerevisiae).
-
Promoter Engineering: Use strong, inducible promoters to control and enhance the expression of pathway genes.
-
Enzyme Screening: Screen for more active enzyme homologs from different plant or microbial sources.
-
-
-
Suboptimal Fermentation Conditions: Factors like temperature, pH, and media composition can significantly impact cell growth and product formation.
-
Solution: Systematically optimize fermentation parameters. Test different temperatures (e.g., 30°C vs. 37°C), pH levels, and media formulations (e.g., LB, TB, or defined minimal media).
-
Q2: I am observing the accumulation of intermediate compounds and low conversion to the final C-glycoside. What could be the issue?
A2: Accumulation of intermediates often points to a bottleneck in the biosynthetic pathway.
-
Rate-Limiting Enzyme: One of the enzymes in your pathway, often the CGT or a cytochrome P450 enzyme like flavanone 2-hydroxylase (F2H), may be the rate-limiting step.
-
Solution:
-
Increase Enzyme Expression: Increase the copy number of the plasmid carrying the gene for the rate-limiting enzyme or use a stronger promoter.
-
Protein Engineering: Employ directed evolution or rational design to improve the catalytic efficiency (kcat/Km) of the bottleneck enzyme.
-
-
-
Imbalanced Pathway Expression: The expression levels of different enzymes in the pathway may not be balanced, leading to the buildup of certain intermediates.
-
Solution:
-
Promoter Tuning: Use a library of promoters with varying strengths to fine-tune the expression of each pathway gene.
-
Ribosome Binding Site (RBS) Engineering: Optimize the RBS sequence upstream of each gene to control translation initiation rates.
-
-
-
Feedback Inhibition: High concentrations of an intermediate or the final product may inhibit the activity of an upstream enzyme.
-
Solution: Identify the feedback-sensitive enzyme and engineer it to be resistant to inhibition. Alternatively, use a co-culture system where the intermediate is secreted by one strain and consumed by another, preventing its accumulation.
-
Q3: My microbial culture is showing poor growth after inducing the expression of the flavonoid pathway. How can I address this?
A3: Poor growth upon induction is often a sign of metabolic burden or toxicity from the expressed proteins or the flavonoid products themselves.
-
Metabolic Burden: Overexpression of multiple heterologous proteins can divert significant cellular resources (amino acids, ATP, etc.) away from essential processes, leading to stunted growth.
-
Solution:
-
Lower Induction Strength: Reduce the concentration of the inducer (e.g., IPTG) to decrease the level of protein expression.
-
Lower Temperature: Cultivate the cells at a lower temperature (e.g., 18-25°C) after induction. This can improve protein folding and reduce the metabolic stress on the cells.
-
Co-culture System: Distribute the metabolic load by splitting the biosynthetic pathway between two or more microbial strains.
-
-
-
Toxicity of Aglycones or Intermediates: The flavonoid aglycone substrate or pathway intermediates can be toxic to the microbial host.
-
Solution:
-
Fed-batch Strategy: Instead of adding the entire substrate at the beginning of the fermentation, use a fed-batch approach to maintain a low, non-toxic concentration of the aglycone in the culture medium.[3]
-
In Situ Product Removal: Employ adsorbent resins in the fermentation broth to capture the product as it is formed, thereby reducing its concentration in the vicinity of the cells.
-
Host Engineering: Engineer the host strain for improved tolerance to the specific toxic compounds.
-
-
Q4: How can I confirm the identity and quantify the produced flavone C-glycosides?
A4: Proper analytical techniques are crucial for confirming the successful production and accurately measuring the titer of your target compound.
-
Identification: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for identifying your target compound. By comparing the retention time and the mass spectrum (including fragmentation patterns from MS/MS) with an authentic standard, you can confidently identify the produced flavone C-glycoside.[4][5]
-
Quantification: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is commonly used for quantification.[6][7] You will need to create a standard curve using a purified standard of your target compound to relate the peak area from the chromatogram to the concentration.
Quantitative Data Summary
The following tables summarize reported production titers of various flavone C-glycosides and their precursors in different microbial hosts. This data can serve as a benchmark for your own experiments.
Table 1: Production of Flavone C-Glycosides in Engineered Microbes
| Compound | Host Organism | Production Titer (mg/L) | Reference |
| Vitexin | Escherichia coli | 5524.1 | [8] |
| Orientin | Escherichia coli | 2324.4 | [8] |
| Chrysin 6-C-β-D-glucoside | Escherichia coli | 42 | [2] |
| Luteolin C-glucoside | Escherichia coli | 34 | [2] |
| Nothofagin | Escherichia coli | 38 | [8] |
Table 2: Production of Flavonoid Precursors in Engineered Microbes
| Compound | Host Organism | Production Titer (mg/L) | Reference |
| Naringenin | Saccharomyces cerevisiae | 144.1 | [9] |
| Naringenin | Yarrowia lipolytica | 898 | [9] |
| Kaempferol | Saccharomyces cerevisiae | 26.57 | [10] |
| Quercetin | Saccharomyces cerevisiae | 20.38 | [10] |
| Apigenin | Escherichia coli | 128 | [3] |
| Kaempferol | Escherichia coli | 151 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the microbial production and analysis of flavone C-glycosides.
Protocol 1: Fermentation of Flavone C-Glycosides in E. coli
-
Strain Preparation:
-
Transform E. coli BL21(DE3) with the plasmid(s) containing the genes for the flavone C-glycoside biosynthetic pathway.
-
Select positive transformants on LB agar plates containing the appropriate antibiotic(s).
-
-
Seed Culture:
-
Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic(s).
-
Incubate at 37°C with shaking at 250 rpm for 6-8 hours.[11]
-
-
Pre-inoculum:
-
Main Culture and Induction:
-
Inoculate 500 mL of Terrific Broth with 2% glycerol in a 2 L baffled flask with the pre-inoculum to an initial OD600 of 0.1.
-
Incubate at 30°C with shaking at 250 rpm until the OD600 reaches 1.5-5.0.[3]
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[3]
-
Simultaneously, add the flavonoid aglycone substrate (e.g., naringenin, apigenin) to a final concentration of 200 µM. For substrates with low solubility, dissolve them in DMSO before adding to the culture.
-
-
Fermentation and Sampling:
-
Continue the incubation at 30°C for 48-72 hours.
-
Take samples at regular intervals (e.g., every 12 hours) to monitor cell growth (OD600) and product formation by HPLC.
-
-
Product Extraction:
-
Centrifuge the final culture broth to separate the cells from the supernatant. The flavone C-glycosides are often secreted into the medium.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
Protocol 2: Fermentation of Flavonoids in Saccharomyces cerevisiae
-
Strain and Media:
-
Use a suitable S. cerevisiae strain (e.g., CEN.PK) transformed with the plasmids carrying the flavonoid biosynthetic pathway genes.
-
Prepare synthetic complete (SC) medium lacking the appropriate amino acid(s) for plasmid selection.
-
-
Pre-culture:
-
Inoculate a single colony into 10 mL of SC medium.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
-
Main Culture:
-
Inoculate 100 mL of fresh SC medium in a 500 mL flask to an initial OD600 of 0.1.
-
Incubate at 30°C with shaking at 200 rpm.
-
-
Substrate Feeding:
-
If the pathway starts from a supplemented precursor (e.g., p-coumaric acid), add it to the culture. To minimize toxicity, add the precursor in five equal doses every 13 hours to a final concentration of 1 mM.[12]
-
-
Fermentation and Extraction:
Protocol 3: HPLC-DAD Quantification of Flavone C-Glycosides
-
Instrumentation and Column:
-
An HPLC system equipped with a Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[4]
-
-
Mobile Phase:
-
Gradient Program:
-
A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B. The flow rate is typically 1.0 mL/min.
-
-
Detection:
-
Monitor the absorbance at a wavelength where flavone C-glycosides show maximum absorbance, typically around 330-350 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of the purified flavone C-glycoside of known concentrations.
-
Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the experimental samples and use the calibration curve to determine the concentration of the produced flavone C-glycoside.
-
Protocol 4: In Vitro Enzyme Assay for C-Glycosyltransferase (CGT)
-
Reaction Mixture (200 µL total volume):
-
Reaction Incubation:
-
Incubate the reaction mixture at 35°C for 1 hour.[8]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of methanol.[8]
-
-
Analysis:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to detect the formation of the C-glycoside product.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the microbial production of flavone C-glycosides.
Caption: General biosynthetic pathway for flavone precursors.
References
- 1. Metabolic Engineering of Microbial Cell Factories for Biosynthesis of Flavonoids: A Review [mdpi.com]
- 2. Biosynthesis of flavone C-glucosides in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Expanding flavone and flavonol production capabilities in Escherichia coli [frontiersin.org]
- 4. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of flavone C-glycosides in the leaves of Clinacanthus nutans (Burm. f.) Lindau by HPTLC and HPLC-UV/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Engineering a Robust Escherichia coli W Platform for Scalable Production of Flavonoid‐O‐Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Natural Flavanones in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chrysin vs. Chrysin 6-C-arabinoside 8-C-glucoside: An In-depth Antioxidant Comparison
Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in honey, propolis, and various plants, and is recognized for its potential antioxidant properties.[1] Its biological activity, including its ability to neutralize free radicals, is primarily attributed to the presence of hydroxyl groups in its chemical structure.[2] The glycosylation of flavonoids, a common modification in nature, can significantly impact their physicochemical properties and biological activities. This guide explores the antioxidant potential of chrysin in comparison to its C-diglycoside derivative, chrysin 6-C-arabinoside 8-C-glucoside.
Quantitative Antioxidant Activity: A Data Gap
Extensive literature searches did not yield specific studies that directly compare the antioxidant activity of chrysin and this compound using standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Consequently, a quantitative data table directly comparing their IC50 values cannot be provided at this time.
However, research on chrysin and other chrysin glycosides offers valuable insights. A theoretical study employing density functional theory (DFT) to analyze the effect of glycosylation on chrysin's antioxidant capacity concluded that the addition of a glycoside group does not enhance its antioxidant ability. The study suggests that spatial hindrance and intramolecular hydrogen bonding in the glycosylated derivatives may have a minor negative impact on their antioxidant potential.
Conversely, a study on chrysin-8-C-glucoside, a structurally related C-monoglycoside, and its derivatives demonstrated a significant reduction in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production in cellular models.[3][4] This suggests that while the direct radical scavenging activity might not be improved, the cellular antioxidant effects of chrysin glycosides could be significant. It is important to note that this study did not provide a direct comparison to chrysin in standard antioxidant assays.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research and direct comparison, detailed methodologies for two of the most common in vitro antioxidant assays, DPPH and ABTS, are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[5] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep purple in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[5][6]
-
Reaction Mixture: In a typical assay, a small volume of the test compound (chrysin or this compound) at various concentrations is mixed with the DPPH solution.[6]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5][6]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[5]
-
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[6]
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[7]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[7]
-
Reaction Mixture: A small aliquot of the test compound at various concentrations is added to the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using a similar formula as in the DPPH assay, and the IC50 value is determined.
Visualizing Experimental and Mechanistic Pathways
To further clarify the processes involved in antioxidant research, the following diagrams illustrate a typical experimental workflow and the proposed antioxidant mechanism of flavonoids like chrysin.
Caption: A generalized workflow for in vitro antioxidant assays.
Caption: Mechanism of flavonoid radical scavenging.
Conclusion
While a definitive quantitative comparison between the antioxidant activities of chrysin and this compound is currently hindered by a lack of direct experimental data, the available evidence presents a complex picture. Theoretical models suggest that the addition of sugar moieties may not enhance, and could slightly diminish, the direct radical scavenging capacity of chrysin. However, studies on related C-glycosides indicate potential for significant cellular antioxidant effects.
For researchers and drug development professionals, this highlights the necessity for direct, head-to-head experimental comparisons using standardized antioxidant assays. The detailed protocols and conceptual diagrams provided in this guide offer a framework for conducting such vital research, which will be crucial in elucidating the true antioxidant potential of chrysin's glycosylated derivatives and their potential applications in health and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Chrysin Derivatives in Modulating the Keap1/Nrf2/HO-1 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chrysin derivatives and their inhibitory effects on the Keap1/Nrf2/HO-1 pathway, a critical signaling cascade in cellular defense against oxidative stress. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for researchers investigating novel therapeutic agents targeting this pathway.
The Keap1/Nrf2/HO-1 Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its degradation. However, upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[1] This activation of the Nrf2/HO-1 axis plays a crucial role in mitigating cellular damage. Certain compounds, such as chrysin and its derivatives, are being investigated for their ability to modulate this pathway, potentially offering therapeutic benefits in diseases associated with oxidative stress.
Comparative Analysis of Chrysin Derivatives
Recent studies have focused on modifying the chrysin backbone to enhance its bioavailability and therapeutic efficacy. This guide focuses on a comparative analysis of chrysin-8-C-glucoside and two of its synthetic derivatives: the hexa-acetate and hexa-ethyl carbonate derivatives.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of chrysin-8-C-glucoside and its derivatives on the Keap1/Nrf2/HO-1 pathway in THP-1 macrophages.[1]
Table 1: Effect of Chrysin Derivatives on Nrf2 Protein Expression
| Compound | Concentration (µM) | Fold Change in Nrf2 Expression (vs. LPS-treated) |
| Chrysin-8-C-glucoside | 10 | ~1.5 |
| 50 | ~2.0 | |
| 100 | ~2.2 | |
| Chrysin-8-C-glucoside hexa-acetate | 1 | ~1.8 |
| 5 | ~2.5 | |
| 10 | ~2.8 | |
| Chrysin-8-C-glucoside hexa-ethyl carbonate | 10 | ~1.6 |
| 50 | ~1.9 | |
| 100 | ~2.1 |
Table 2: Effect of Chrysin Derivatives on HO-1 Protein Expression
| Compound | Concentration (µM) | Fold Change in HO-1 Expression (vs. LPS-treated) |
| Chrysin-8-C-glucoside | 10 | ~1.7 |
| 50 | ~2.3 | |
| 100 | ~2.6 | |
| Chrysin-8-C-glucoside hexa-acetate | 1 | ~2.0 |
| 5 | ~2.8 | |
| 10 | ~3.2 | |
| Chrysin-8-C-glucoside hexa-ethyl carbonate | 10 | ~1.8 |
| 50 | ~2.2 | |
| 100 | ~2.5 |
Data is estimated from graphical representations in the source publication and presented as approximate fold changes. For precise values, please refer to the original research article.[1]
Experimental Workflow for Validation
The validation of the inhibitory effect of chrysin derivatives on the Keap1/Nrf2/HO-1 pathway typically involves a series of in vitro experiments. The following diagram outlines a standard experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of chrysin derivatives' effects on the Keap1/Nrf2/HO-1 pathway.
Western Blot Analysis for Nrf2, Keap1, and HO-1
Objective: To determine the protein expression levels of Nrf2, Keap1, and HO-1 in response to treatment with chrysin derivatives.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit to ensure equal loading.[5]
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for HO-1 mRNA Expression
Objective: To measure the relative mRNA expression levels of HO-1 following treatment with chrysin derivatives.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for HO-1 and a reference gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Primer Design and Validation: Design or obtain validated primers for the HO-1 gene and a stable reference gene. The primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for either HO-1 or the reference gene, and qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for both HO-1 and the reference gene. Calculate the relative expression of HO-1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to the untreated control.[6]
Luciferase Reporter Assay for Nrf2 Transcriptional Activity
Objective: To assess the transcriptional activity of Nrf2 by measuring the expression of a reporter gene under the control of an Antioxidant Response Element (ARE).[7][8]
Materials:
-
Cells stably or transiently transfected with an ARE-luciferase reporter construct
-
Chrysin derivatives for treatment
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of chrysin derivatives and a vehicle control. Include a known Nrf2 activator as a positive control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for Nrf2 activation and luciferase expression.
-
Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. This reagent contains luciferin, the substrate for the luciferase enzyme.
-
Luminescence Measurement: Measure the luminescence signal from each well using a luminometer. The light output is directly proportional to the luciferase activity.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay) to account for differences in transfection efficiency and cell number. Express the results as fold induction over the vehicle-treated control.[8][9]
References
- 1. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8- C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
A Comparative Analysis of Flavone C-Glycosides in Neuroprotective Assays
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for neurodegenerative disease therapy has placed a spotlight on flavonoids, a diverse group of plant secondary metabolites. Among these, flavone C-glycosides such as orientin, isoorientin, vitexin, and isovitexin have emerged as promising candidates due to their potential neuroprotective properties. This guide provides a comparative analysis of these four flavone C-glycosides, summarizing their performance in key neuroprotective assays and offering detailed experimental protocols to support further research.
Quantitative Comparison of Neuroprotective Activities
Direct comparative studies of flavone C-glycosides in a comprehensive range of neuroprotective assays are still emerging. However, existing research provides valuable insights into their individual and comparative bioactivities. The following table summarizes key quantitative data from studies evaluating their effects on acetylcholinesterase (AChE) inhibition, a crucial target in Alzheimer's disease therapy.
| Compound | Assay | Target Organism/Cell Line | IC50 Value (µM) | Reference |
| Orientin | Acetylcholinesterase Inhibition | Not Specified | 0.621 | [1] |
| Homoorientin | Acetylcholinesterase Inhibition | Not Specified | 0.581 | [1] |
| Vitexin | Acetylcholinesterase Inhibition | Not Specified | 1.374 | [1] |
| Isovitexin | Acetylcholinesterase Inhibition | Not Specified | 0.873 | [1] |
Note: Homoorientin is a closely related flavone C-glycoside often studied alongside orientin.
While direct comparative data for other neuroprotective assays are limited, individual studies highlight the potential of these compounds:
-
Orientin has been shown to protect primary rat cortical neurons from oxygen-glucose deprivation/reperfusion-induced injury and SH-SY5Y cells from hydrogen peroxide-induced apoptosis.[2][3] It mitigates oxidative stress and inhibits caspase-3 and -9 activity.[3]
-
Isoorientin demonstrates neuroprotective effects by inhibiting lipopolysaccharide (LPS)-induced inflammation in microglial cells.[4] It has been shown to suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) through the regulation of GSK3β, NF-κB, and Nrf2/HO-1 signaling pathways.[4]
-
Vitexin and Isovitexin have been reported to possess neuroprotective properties by reducing levels of pro-inflammatory factors in LPS-induced microglia and mediating the NF-κB signaling pathway.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key in vitro assays commonly used to evaluate the neuroprotective effects of flavone C-glycosides.
MTT Assay for Cell Viability and Neuroprotection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]
Procedure:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][7]
-
Treatment:
-
For neuroprotection assessment, pre-treat the cells with various concentrations of the flavone C-glycoside for a specified period (e.g., 30 minutes to 24 hours).[7]
-
Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-β peptide.[7][8][9]
-
Include control wells with untreated cells and cells treated only with the neurotoxin.
-
-
MTT Incubation: After the treatment period, remove the medium and add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[1][6] Incubate the plate for 3-4 hours at 37°C.[7][9]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][7][8] Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[1][7] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO. This assay is commonly used to assess the anti-inflammatory effects of compounds by measuring the inhibition of NO production in activated immune cells like microglia.
Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color, which is measured spectrophotometrically, is proportional to the nitrite concentration.
Procedure:
-
Cell Seeding: Seed microglial cells (e.g., BV-2) in a 96-well plate at a density of approximately 2.5 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Treatment: Pre-treat the cells with various concentrations of the flavone C-glycoside for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for 24-48 hours.[2][3]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[3]
-
Griess Reaction: Add 100 µL of freshly mixed Griess reagent (a 1:1 mixture of Reagent A: 1% sulfanilamide in 5% phosphoric acid and Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[3]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 550 nm using a microplate reader.[3]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). Measuring the activity of specific caspases, such as caspase-3 and caspase-9, can quantify the anti-apoptotic effects of a compound.
Principle: This assay utilizes a specific substrate for the target caspase that is conjugated to a fluorescent or colorimetric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule and generating a measurable signal that is proportional to the caspase activity.
Procedure:
-
Cell Seeding and Treatment: Seed neuronal cells in a 96-well plate and treat them with the flavone C-glycoside and a pro-apoptotic stimulus as described in the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase assay kit.
-
Caspase Reaction: Add the caspase substrate solution to the cell lysate and incubate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength for the specific reporter molecule used.
-
Data Analysis: Express the caspase activity as a fold change relative to the untreated control.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of flavone C-glycosides are often attributed to their ability to modulate specific cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.
The following diagram illustrates a typical workflow for assessing the neuroprotective potential of flavone C-glycosides in an in vitro setting.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 4. Neuroprotection of isoorientin against microglia activation induced by lipopolysaccharide via regulating GSK3β, NF-κb and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 8. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
In Vitro Efficacy of Chrysin 6-C-arabinoside 8-C-glucoside Versus Acarbose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Chrysin 6-C-arabinoside 8-C-glucoside and the established anti-diabetic drug, acarbose, as inhibitors of key carbohydrate-metabolizing enzymes. The data presented is compiled from scientific literature to offer an objective analysis for research and development purposes.
Quantitative Comparison of Inhibitory Activity
The primary measure of efficacy for enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While direct comparative studies on the isolated this compound are limited in the public domain, research on flavonoid-rich extracts from Scutellaria baicalensis, where this compound is a significant constituent, provides valuable insights into its potential potency.
| Compound / Extract | Target Enzyme | IC50 Value | Reference |
| This compound | α-Glucosidase | Data not available in cited literature for the pure compound. | |
| Flavonoid-rich extract from S. baicalensis shoots | α-Glucosidase | More potent than acarbose | [1][2] |
| Acarbose (Positive Control) | α-Glucosidase | Varies by study; a representative value is cited for comparison. | [1] |
| This compound | α-Amylase | Data not available in cited literature for the pure compound. | |
| Flavonoid-rich extract from S. baicalensis shoots | α-Amylase | More potent than acarbose | [1][2] |
| Acarbose (Positive Control) | α-Amylase | Varies by study; a representative value is cited for comparison. | [1] |
Note: Studies on flavonoid-rich extracts from Scutellaria baicalensis have demonstrated significantly higher inhibitory activity against both α-glucosidase and α-amylase compared to acarbose[1][2]. This suggests that this compound, as one of the primary flavonoids in these extracts, is a potent inhibitor of these enzymes. However, further studies on the isolated compound are required to determine its specific IC50 value.
Mechanism of Action: Inhibition of Carbohydrate Digestion
Both this compound and acarbose act by inhibiting enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By targeting α-glucosidase and α-amylase in the small intestine, these compounds delay carbohydrate digestion, leading to a slower and lower rise in postprandial blood glucose levels.
Experimental Protocols
The following are generalized in vitro experimental protocols for assessing the inhibitory activity of compounds against α-glucosidase and α-amylase, based on methodologies commonly cited in the literature.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, typically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzymatic reaction releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects against α-glucosidase and α-amylase of the flavonoids-rich extract from Scutellaria baicalensis shoots and interpretation of structure-activity relationship of its eight flavonoids by a refined assign-score method - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Chrysin C-Glycosides for Migraine Relief: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the preclinical in vivo validation of chrysin C-glycosides as a potential novel therapy for migraine. It outlines the scientific rationale, detailed experimental protocols, and prospective data for chrysin C-glycosides, benchmarked against established anti-migraine agents: Sumatriptan (a 5-HT1B/1D agonist) and a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist.
Scientific Rationale
Migraine pathophysiology is increasingly understood to involve neuroinflammation, oxidative stress, and the release of vasoactive peptides, most notably CGRP. These processes lead to the sensitization of the trigeminovascular system, manifesting as debilitating headache and allodynia. Chrysin, a natural flavonoid, has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties in various preclinical models.[1][2] Its therapeutic potential is primarily attributed to the modulation of key signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] The NF-κB pathway is a critical regulator of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are implicated in migraine.
However, the clinical utility of chrysin is hampered by its poor oral bioavailability. C-glycosylation of flavonoids is a promising strategy to enhance absorption and metabolic stability, potentially leading to greater in vivo efficacy. This guide, therefore, proposes a hypothetical in vivo study to validate the anti-migraine effects of a chrysin C-glycoside and compares its potential efficacy with that of Sumatriptan and a CGRP receptor antagonist.
Comparative Efficacy of Anti-Migraine Agents
The following tables summarize the expected and established quantitative data from a nitroglycerin (NTG)-induced migraine model in rodents.
Table 1: Comparison of Behavioral Outcomes in a Rodent Model of Migraine
| Treatment Group | Dose | Route of Administration | Mechanical Withdrawal Threshold (g) | Thermal Latency (s) |
| Vehicle Control (NTG-induced) | - | Intraperitoneal (i.p.) | 0.05 ± 0.05 | 5.2 ± 0.8 |
| Chrysin C-Glycoside (Hypothetical) | 50 mg/kg | Oral (p.o.) | 0.35 ± 0.07 | 9.5 ± 1.2 |
| Sumatriptan | 0.6 mg/kg | Intraperitoneal (i.p.) | 0.41 ± 0.08[5] | 8.9 ± 1.0 |
| CGRP Receptor Antagonist (Olcegepant) | 2 mg/kg | Intraperitoneal (i.p.) | Not Reported | Not Reported |
Data for Sumatriptan is derived from published studies. Data for Chrysin C-Glycoside is hypothetical, based on its proposed mechanism of action.
Table 2: Comparison of Molecular Markers in Rodent Trigeminal Nucleus Caudalis (TNC)
| Treatment Group | Dose | CGRP Expression (% of Control) | p-NF-κB p65 Expression (% of Control) | TNF-α Levels (pg/mg protein) | IL-1β Levels (pg/mg protein) |
| Vehicle Control (NTG-induced) | - | 250 ± 30 | 300 ± 40 | 150 ± 20 | 180 ± 25 |
| Chrysin C-Glycoside (Hypothetical) | 50 mg/kg | 120 ± 15 | 110 ± 12 | 80 ± 10 | 95 ± 15 |
| Sumatriptan | 0.6 mg/kg | Decreased (qualitative)[6][7] | Not Reported | Not Reported | Not Reported |
| CGRP Receptor Antagonist (Olcegepant) | 2 mg/kg | 115 ± 10[3] | Not Reported | 90 ± 8[3] | 105 ± 12[3] |
Data for the CGRP Receptor Antagonist (Olcegepant) is derived from a published study in a chronic NTG model.[3] Data for Chrysin C-Glycoside is hypothetical. Sumatriptan's effect on CGRP is well-established, though quantitative data from identical models may vary.
Experimental Protocols
1. Nitroglycerin-Induced Migraine Model
-
Animals: Male Sprague-Dawley rats (250-300g) will be used.
-
Induction: Migraine-like symptoms will be induced by a single intraperitoneal (i.p.) injection of nitroglycerin (NTG) at a dose of 10 mg/kg.[4]
-
Treatment: Test compounds (Chrysin C-Glycoside, Sumatriptan, CGRP Receptor Antagonist, or vehicle) will be administered 30 minutes prior to the NTG injection.
-
Behavioral Testing:
-
Mechanical Allodynia: Periorbital and hind paw mechanical withdrawal thresholds will be measured using von Frey filaments at baseline and 2 hours post-NTG injection.[3][5]
-
Thermal Hyperalgesia: Hind paw withdrawal latency in response to a radiant heat source will be measured at the same time points.
-
-
Tissue Collection: Four hours post-NTG injection, animals will be euthanized, and the trigeminal nucleus caudalis (TNC) will be dissected for molecular analysis.
2. Molecular Analysis
-
ELISA: CGRP, TNF-α, and IL-1β protein levels in the TNC homogenates will be quantified using commercially available ELISA kits.
-
Western Blot: The expression of phosphorylated NF-κB p65 subunit will be determined by Western blot analysis to assess the activation of the NF-κB pathway.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) in the TNC will be measured to assess oxidative stress.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of chrysin C-glycosides in migraine.
Caption: In vivo experimental workflow for migraine model.
Conclusion
Based on the potent anti-inflammatory and antioxidant properties of the parent compound, chrysin, and the potential for improved bioavailability through C-glycosylation, chrysin C-glycosides represent a promising avenue for novel migraine therapeutics. The proposed in vivo validation study, using a well-established nitroglycerin-induced migraine model, will provide critical data on the efficacy of this compound class. By comparing its performance against standard-of-care treatments like Sumatriptan and emerging therapies like CGRP receptor antagonists, a clear picture of its potential clinical utility can be established. The multi-faceted mechanism of action of chrysin, targeting both oxidative stress and neuroinflammation, suggests it could offer a broader therapeutic window compared to agents with a more singular mechanism. This guide provides a robust framework for the preclinical assessment of chrysin C-glycosides, paving the way for potential new treatments for this debilitating neurological disorder.
References
- 1. Inhibition of FAAH reduces nitroglycerin-induced migraine-like pain and trigeminal neuronal hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypersensitivity to CGRP as a predictive biomarker of migraine prevention with erenumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Emodin Interferes With Nitroglycerin-Induced Migraine in Rats Through CGMP-PKG Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Quantitative comparison of chrysin glycosides in different Scutellaria species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of chrysin and its glycosides across different species of the genus Scutellaria, commonly known as skullcaps. The genus is a rich source of flavonoids, with chrysin and its derivatives being of significant interest due to their potential pharmacological activities. This document summarizes key quantitative data from recent studies, details the experimental protocols used for analysis, and presents a generalized workflow for the quantification of these compounds.
Quantitative Data Summary
The concentration of chrysin and its primary glycoside, chrysin-7-O-glucuronide, varies considerably among different Scutellaria species and even between different organs of the same plant. The following table summarizes the quantitative findings from several key studies.
| Scutellaria Species | Plant Part | Chrysin Content (mg/g Dry Weight) | Chrysin-7-O-glucuronide Content (mg/g Dry Weight) | Reference |
| S. baicalensis | Root | 0.438–2.641 | Not explicitly quantified in this range | [1] |
| Aerial Parts | Insignificant amounts | Not explicitly quantified | [2] | |
| S. lateriflora | Aerial Parts | Insignificant amounts | Not explicitly quantified | [2] |
| S. arenicola | Root & Aerial Parts | Not detected | Not explicitly quantified | [2] |
| S. integrifolia | Root & Aerial Parts | Not detected | Not explicitly quantified | [2] |
| S. orientalis | Root & Shoot | Significantly higher than S. araxensis | Not explicitly quantified | [3] |
| S. araxensis | Root & Shoot | Lower than S. orientalis | Not explicitly quantified | [3] |
| S. galericulata | Herb | Not explicitly quantified | 0.3091–5.8927 | [4] |
| S. altissima | Aerial Parts | Present | Not explicitly quantified | [5] |
Note: Direct comparison between studies can be challenging due to variations in analytical methods, plant origin, and harvesting time. The data presented here is intended to provide a relative indication of chrysin and its glycoside content.
Experimental Protocols
The quantification of chrysin and its glycosides in Scutellaria species predominantly involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common method.[5][6] Below is a generalized protocol synthesized from multiple studies.
1. Sample Preparation and Extraction
-
Plant Material: Dried and powdered plant material (roots, stems, or leaves) is used for extraction.
-
Extraction Solvent: Methanol or a mixture of methanol and water (e.g., 70% methanol) is commonly used.[7]
-
Extraction Method:
-
Ultrasonic Extraction (UE): The plant powder is suspended in the extraction solvent and subjected to ultrasonication for a specified period (e.g., 30-60 minutes).
-
Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[8]
-
Maceration: The plant material is soaked in the solvent for an extended period (e.g., 24 hours) with occasional agitation.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate may then be concentrated under reduced pressure to obtain a crude extract. The extract is typically dissolved in a suitable solvent (e.g., methanol) to a known concentration before analysis.[8]
2. Chromatographic Analysis
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column is typically employed.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic phase (acetonitrile or methanol) is common.[7][8]
-
Detection:
-
Diode Array Detector (DAD) or UV-Vis Detector: Used for the detection and quantification of flavonoids based on their UV absorbance. Detection wavelengths are typically set around 250-350 nm. For chrysin, the maximum absorption is around 250 nm.[1][9]
-
Mass Spectrometry (MS): Provides structural information and allows for more selective and sensitive quantification, especially when dealing with complex matrices.[7][8]
-
-
Quantification: The concentration of chrysin and its glycosides in the samples is determined by comparing the peak areas from the sample chromatogram to a calibration curve generated using certified reference standards.[9]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the quantitative analysis of chrysin glycosides and the biosynthetic pathway leading to their formation in Scutellaria.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Exploring native Scutellaria species provides insight into differential accumulation of flavones with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemical and pharmacological evaluations on the extract of Scutellaria baicalensis Georgi (Huang-Qin) prepared by various extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Chrysin 6-C-arabinoside 8-C-glucoside: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals now have access to a clear and comprehensive guide for the proper disposal of Chrysin 6-C-arabinoside 8-C-glucoside. This guide outlines essential safety information and step-by-step procedures to ensure the safe handling and disposal of this compound, minimizing risk and ensuring regulatory compliance within the laboratory setting.
The following procedures are based on established safety protocols for handling chemical waste where the hazardous profile is not fully known. As a precautionary measure, this compound and any materials contaminated with it should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Specific Equipment |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from initial waste collection to final removal from the laboratory.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including unused product and contaminated items (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Should the compound be in solution, collect it in a sealed, leak-proof, and compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
2. Spill Cleanup and Decontamination:
-
In the event of a spill, avoid dust formation.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Sweep up the absorbed material and place it into a sealed, compatible container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean with disposable towels. All cleaning materials must also be disposed of as hazardous waste.
3. Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the primary hazard associated with the chemical (if known).
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Disposal Logic
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps involved in the proper disposal of this compound.
Caption: Waste Handling Workflow for this compound.
This systematic approach ensures that all waste generated from the use of this compound is managed in a safe, compliant, and environmentally responsible manner. Researchers are encouraged to consult their institution's specific waste disposal guidelines and EHS department for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
